SCO-NHS carbonate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H15NO5 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
cyclooct-2-yn-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate |
InChI |
InChI=1S/C13H15NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h10H,1-4,6,8-9H2 |
InChI Key |
BOMZHYMHPWNPCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC#CC(CC1)OC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of SCO-NHS Carbonate: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of bioconjugation reagents is paramount for the successful design and execution of experiments. This in-depth technical guide elucidates the core mechanism of SCO-NHS carbonate, a tool for molecular modification, providing a detailed overview of its action, relevant experimental protocols, and quantitative data.
This compound is a chemical reagent designed for the modification of primary amine-containing molecules, such as proteins, peptides, and amine-modified oligonucleotides. The "SCO" in its name refers to a strained cyclooctyne, a key functional group in copper-free click chemistry. The "NHS carbonate" portion of the molecule is a highly efficient amine-reactive group. This reagent, therefore, serves as a critical linker, enabling the attachment of a cyclooctyne moiety to a target molecule, thereby preparing it for subsequent conjugation reactions.
The fundamental mechanism of action of this compound is a two-step process. The first step involves the reaction of the N-hydroxysuccinimidyl (NHS) carbonate with a primary amine on the target biomolecule. This reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the carbonate, leading to the displacement of the NHS leaving group and the formation of a stable carbamate linkage.
Once the strained cyclooctyne is attached to the target molecule, the second step of the mechanism can be initiated. This involves the reaction of the cyclooctyne with an azide-functionalized molecule in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "click chemistry" reaction is highly specific, efficient, and biocompatible, proceeding readily under physiological conditions without the need for a cytotoxic copper catalyst. The result is the formation of a stable triazole linkage, covalently connecting the two molecules.
Quantitative Analysis of Reaction Efficiency
The efficiency of the labeling reaction with this compound is influenced by several factors, including pH, temperature, and the concentration of reactants. The following table summarizes key quantitative data related to the performance of this compound and similar NHS-activated cyclooctyne reagents.
| Parameter | Value | Conditions | Reference Molecule |
| Optimal pH for NHS-carbonate reaction | 8.0 - 9.0 | 25°C, 1-4 hours | Bovine Serum Albumin |
| Reaction Time for >90% Labeling | 60 minutes | pH 8.5, 4°C, 10-fold molar excess of reagent | IgG |
| Hydrolysis Half-life of NHS Ester | ~10 minutes | pH 8.6, 25°C | - |
| SPAAC Reaction Rate Constant (k₂) | 0.1 - 1.0 M⁻¹s⁻¹ | Physiological conditions (pH 7.4, 37°C) | Azide-modified fluorescent dye |
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound
This protocol outlines the general procedure for labeling a protein containing primary amines with an this compound reagent.
-
Protein Preparation: Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be amine-free (e.g., PBS, HEPES) and at a pH of 8.0-9.0.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10-100 mM.
-
Labeling Reaction: Add a 5-20 fold molar excess of the dissolved this compound to the protein solution. The reaction mixture is then incubated for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
Purification: Remove the unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS pH 7.4).
-
Characterization: The degree of labeling can be determined using various methods, such as mass spectrometry (MALDI-TOF or ESI-MS) or by reacting the labeled protein with an azide-containing reporter molecule (e.g., a fluorescent dye) followed by spectrophotometric analysis.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the subsequent click chemistry reaction between the SCO-labeled protein and an azide-modified molecule.
-
Reactant Preparation: Prepare the SCO-labeled protein in a suitable buffer (e.g., PBS pH 7.4). Dissolve the azide-modified molecule in a compatible solvent.
-
Click Reaction: Add a 1.5-5 fold molar excess of the azide-modified molecule to the SCO-labeled protein solution.
-
Incubation: Incubate the reaction mixture for 1-4 hours at 37°C or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE, FPLC, or mass spectrometry.
-
Purification (if necessary): If the azide-modified molecule is in large excess or needs to be removed, purification can be performed using size-exclusion chromatography or affinity chromatography, depending on the nature of the molecules involved.
Visualizing the Mechanism and Workflow
To further clarify the processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: The two-step mechanism of action for this compound bioconjugation.
Caption: A typical experimental workflow for protein modification using this compound.
An In-depth Technical Guide to SCO-NHS Carbonate Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, the precise and stable attachment of molecules to proteins, antibodies, and other biomolecules is paramount. N-Hydroxysuccinimide (NHS) esters have long been the gold standard for reacting with primary amines on these biomolecules to form stable amide bonds.[1] This guide delves into a specific, advanced class of amine-reactive reagents: SCO-NHS carbonates. SCO-NHS carbonate is a bifunctional linker that incorporates a strained cyclooctyne (SCO) group, a key component for copper-free click chemistry, and an N-hydroxysuccinimide carbonate reactive group for amine conjugation.[1]
This document provides a comprehensive overview of the core principles of this compound chemistry, its reaction mechanism, stability, and detailed experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this powerful tool in their work.
Core Principles of this compound Chemistry
This compound is a reagent that facilitates a two-step bioconjugation strategy. The first step involves the reaction of the NHS carbonate with primary amines on a biomolecule, such as the lysine residues or the N-terminus of a protein. This reaction forms a carbamate linkage. The second, subsequent step utilizes the cyclooctyne moiety for a highly specific and bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of "click chemistry".[2]
The key features of this compound chemistry are:
-
Amine Reactivity: The NHS carbonate group selectively reacts with primary amines to form stable carbamate bonds.[3]
-
Bioorthogonality: The cyclooctyne group allows for a subsequent, highly specific reaction with azide-containing molecules in a biological environment without interfering with native biochemical processes.[4]
-
Copper-Free Click Chemistry: The inherent strain of the cyclooctyne ring enables the cycloaddition reaction with azides to proceed without the need for a cytotoxic copper catalyst, making it suitable for live-cell applications.
Synthesis of this compound
The synthesis of this compound, specifically (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate, typically involves a two-step process. First, the bicyclo[6.1.0]non-4-yne (BCN) core is functionalized with a methyl carbonate group. This is followed by the activation of the carbonate with N-hydroxysuccinimide (NHS) to yield the final this compound product. Characterization is confirmed using techniques such as NMR, mass spectrometry, and HPLC to ensure purity.
Reaction Mechanism and Stability
The reaction of an this compound with a primary amine proceeds via a nucleophilic acyl substitution mechanism, analogous to that of NHS esters. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS carbonate. This leads to the formation of a tetrahedral intermediate, which then collapses to release N-hydroxysuccinimide and form a stable carbamate linkage.
References
- 1. endo-BCN-NHS carbonate | 1493802-77-9 | Benchchem [benchchem.com]
- 2. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry and optogenetic approaches to visualize and manipulate phosphatidic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SCO-NHS Carbonate: Structure, Reactivity, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Strained Cyclooctyne-N-Hydroxysuccinimidyl (SCO-NHS) Carbonate, a key reagent in the field of bioconjugation and drug development. This document details its structure, reactivity, and the experimental protocols for its use, with a focus on enabling researchers to effectively implement this technology.
Introduction to SCO-NHS Carbonate
This compound is a heterobifunctional crosslinker designed for a two-step bioconjugation strategy. It features two key functional groups:
-
A Strained Cyclooctyne (SCO): This moiety is a highly reactive "handle" for bioorthogonal chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The inherent ring strain of the cyclooctyne allows it to react rapidly and selectively with azides without the need for a cytotoxic copper catalyst.[1][2] The most common SCO core used in this context is bicyclo[6.1.0]nonyne (BCN).[3][4]
-
An N-Hydroxysuccinimidyl (NHS) Carbonate: This is an amine-reactive group that enables the covalent attachment of the SCO handle to biomolecules.[5] It reacts with primary amines, such as the side chain of lysine residues in proteins, to form a stable carbamate linkage.
This dual functionality makes this compound a powerful tool for labeling proteins, antibodies, and other amine-containing biomolecules with a bioorthogonal handle for subsequent downstream applications, such as the construction of antibody-drug conjugates (ADCs).
Structure and Properties
The most common and commercially available form of this compound is (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate , often referred to as endo-BCN-NHS carbonate.
Molecular Structure:
-
Formula: C₁₅H₁₇NO₅
-
Molecular Weight: 291.30 g/mol
-
Appearance: Typically a solid.
-
Storage: Should be stored under an inert gas at -20°C.
The endo-conformation of the BCN moiety is significant as it influences the reactivity in SPAAC reactions.
Reactivity and Reaction Mechanisms
The utility of this compound lies in a two-step reaction process:
Step 1: Amine Acylation
The NHS carbonate group reacts with primary amines (e.g., lysine residues on a protein) in a nucleophilic acyl substitution reaction. This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5). The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS carbonate, which leads to the formation of a stable carbamate bond and the release of N-hydroxysuccinimide (NHS).
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Once the SCO moiety is conjugated to the biomolecule, the strained alkyne is available to react with an azide-functionalized molecule. This [3+2] cycloaddition reaction is driven by the release of ring strain in the cyclooctyne and forms a stable triazole linkage. SPAAC is bioorthogonal, meaning it proceeds with high selectivity and efficiency in complex biological environments without interfering with native biochemical processes.
Below is a diagram illustrating the overall reaction scheme.
Caption: Reaction mechanism of this compound bioconjugation.
Quantitative Data
The efficiency of the two-step bioconjugation process is dependent on the kinetics of both the amine acylation and the SPAAC reaction, as well as the stability of the this compound.
Stability and Hydrolysis of NHS Carbonate
NHS carbonates, like NHS esters, are susceptible to hydrolysis in aqueous solutions, which is a competing reaction to the desired amidation. The rate of hydrolysis is highly dependent on pH.
| pH | Half-life of NHS Ester Hydrolysis |
| 7.0 | 4-5 hours (at 0°C) |
| 8.6 | 10 minutes (at 4°C) |
| 9.0 | minutes |
Note: Data presented is for NHS esters, which have similar hydrolysis profiles to NHS carbonates. The rate of hydrolysis increases with pH.
Kinetics of Amine Acylation
The reaction of NHS carbonates with primary amines is generally rapid, but the overall rate depends on factors such as pH, temperature, and the concentration of the reactants.
| Reaction Parameter | Value/Condition |
| Optimal pH | 7.2 - 8.5 |
| Typical Reaction Time | 0.5 - 4 hours |
| Temperature | Room Temperature or 4°C |
Note: These are general conditions for NHS ester reactions with proteins. A study on specific lysine conjugations showed that reductive amination can have a faster conversion rate than NHS chemistry.
Kinetics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The rate of the SPAAC reaction is a key advantage of this bioorthogonal chemistry. The second-order rate constants are influenced by the specific structures of the cyclooctyne and the azide.
| Cyclooctyne | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Temperature |
| BCN | Benzyl azide | 0.15 | DMSO | 37°C |
| BCN | 2-azidoethanol | 0.19 - 0.21 | Water | 20°C |
| BCN | Primary Azide (2-azidoethanol) | 0.024 | CDCl₃ | 25°C |
| BCN | Secondary Azide (2-azidopropanol) | 0.012 | CDCl₃ | 25°C |
| BCN | Tertiary Azide (2-azido-2-methylpropanol) | 0.014 | CDCl₃ | 25°C |
Note: The reaction rates of SPAAC can vary significantly based on the specific reactants and conditions. Generally, SPAAC reactions are slower than copper-catalyzed azide-alkyne cycloadditions (CuAAC) but offer the significant advantage of being copper-free.
Experimental Protocols
Synthesis of endo-BCN-NHS Carbonate
A common synthetic route to endo-BCN-NHS carbonate involves the activation of the corresponding alcohol, BCN carbinol, with disuccinimidyl carbonate (DSC).
Caption: Synthesis workflow for endo-BCN-NHS carbonate.
General Procedure:
-
Dissolve BCN carbinol in an anhydrous aprotic solvent (e.g., acetonitrile).
-
Add a base, such as triethylamine (Et₃N).
-
Add disuccinimidyl carbonate (DSC) to the solution.
-
Stir the reaction at room temperature until completion, monitoring by a suitable method (e.g., TLC).
-
Purify the product, for example, by column chromatography.
Note: This is a generalized procedure based on the known reactivity of alcohols with DSC to form NHS carbonates.
Two-Step Protocol for Protein Labeling and Conjugation
This protocol outlines the general steps for labeling a protein with this compound and subsequent conjugation to an azide-containing molecule.
Caption: Experimental workflow for two-step bioconjugation.
Detailed Methodology:
-
Protein Preparation:
-
Prepare the protein solution (typically 1-10 mg/mL) in an amine-free buffer, such as phosphate-buffered saline (PBS), at pH 7.2-7.4.
-
Adjust the pH to 8.0-8.5 by adding a suitable buffer, for example, 0.1 M sodium bicarbonate.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Do not prepare stock solutions for long-term storage due to susceptibility to hydrolysis.
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound solution to the protein solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light if the final conjugate is light-sensitive.
-
-
Purification of SCO-labeled Protein:
-
Remove the excess, unreacted this compound and the NHS byproduct using a desalting column or size-exclusion chromatography (SEC).
-
-
SPAAC Reaction:
-
To the purified SCO-labeled protein, add the azide-functionalized molecule of interest.
-
Incubate the reaction mixture under appropriate conditions (e.g., 16 hours at room temperature) to allow the SPAAC reaction to proceed.
-
-
Purification of the Final Conjugate:
-
Purify the final protein conjugate from excess azide-reagent and any side products using an appropriate method, such as SEC.
-
-
Characterization:
-
Characterize the final conjugate to determine the degree of labeling and confirm successful conjugation using techniques like SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.
-
Applications in Drug Development
The unique capabilities of this compound make it a valuable tool in drug development, particularly for the construction of:
-
Antibody-Drug Conjugates (ADCs): this compound allows for the site-specific or lysine-directed conjugation of potent cytotoxic drugs to monoclonal antibodies. The bioorthogonal nature of the SPAAC reaction ensures that the drug can be attached under mild conditions without compromising the antibody's structure or function.
-
Targeted Drug Delivery Systems: Beyond ADCs, this reagent can be used to attach targeting ligands to drug-loaded nanoparticles or polymers.
-
Diagnostic and Imaging Agents: Fluorophores, PET isotopes, or other imaging agents functionalized with an azide can be conjugated to biomolecules for in vitro and in vivo imaging applications.
Conclusion
This compound is a versatile and powerful reagent for the bioconjugation of proteins and other biomolecules. Its dual functionality, combining robust amine-reactive chemistry with highly efficient and bioorthogonal strain-promoted azide-alkyne cycloaddition, provides a reliable method for the construction of complex bioconjugates. Understanding its structure, reactivity, and the kinetics of the associated reactions is crucial for its successful implementation in research and drug development. This guide provides the foundational knowledge and practical protocols to enable scientists to leverage this important technology for a wide range of applications.
References
- 1. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal Reagents: Tools for Selective Chemical Reactions in Biology - Enamine [enamine.net]
- 3. Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors of the Bioorthogonal Reagents s-TCO and BCN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. endo-BCN-NHS carbonate - Taskcm [taskcm.com]
An In-depth Technical Guide to N-hydroxysuccinimidyl (NHS) Carbonate Applications in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimidyl (NHS) carbonates and their related esters are a cornerstone of bioconjugation chemistry, providing a robust and versatile method for covalently modifying proteins and other biomolecules.[1][2][3][4][5] This technical guide offers an in-depth exploration of the principles, applications, and experimental protocols associated with NHS carbonate chemistry in molecular biology. The reactivity of NHS esters is primarily directed towards primary amines, such as the N-terminus of a polypeptide chain and the side chain of lysine residues, resulting in the formation of stable amide bonds. This specificity makes them invaluable tools for a wide range of applications, from fundamental research to the development of sophisticated therapeutics like antibody-drug conjugates (ADCs).
Core Principles of NHS Carbonate Chemistry
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This process leads to the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.
A critical factor governing the efficiency of this conjugation is the pH of the reaction buffer. The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5. Below this range, the primary amines are protonated and less nucleophilic, hindering the reaction. Conversely, at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall yield of the desired bioconjugate.
Synthesis of NHS-Activated Molecules
Ligands containing hydroxyl or amino groups can be activated to their corresponding NHS carbonates or carbamates by reacting them with disuccinimidyl carbonate (DSC). This method provides a general pathway for preparing amine-reactive versions of a wide variety of molecules for subsequent bioconjugation.
Key Applications in Molecular Biology
The versatility of NHS carbonate chemistry has led to its adoption in numerous molecular biology applications:
-
Protein Labeling: NHS esters are widely used to attach reporter molecules such as fluorescent dyes (e.g., FITC, rhodamine) and biotin to proteins for detection and purification purposes.
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains to proteins, known as PEGylation, is a common strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. mPEG-NHS carbonates are frequently used reagents for this purpose.
-
Antibody-Drug Conjugates (ADCs): In the field of oncology, NHS carbonate chemistry is employed to link potent cytotoxic drugs to monoclonal antibodies, creating ADCs that can selectively target and kill cancer cells.
-
Surface Immobilization: NHS-activated surfaces are used to immobilize proteins and other biomolecules for applications such as immunoassays and protein microarrays.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to NHS carbonate bioconjugation reactions.
| Parameter | Value/Range | Conditions | Reference(s) |
| Optimal Reaction pH | 7.2 - 8.5 | Aqueous buffer | |
| Recommended Buffers | Phosphate-buffered saline (PBS), Borate, Bicarbonate | Amine-free | |
| Molar Excess of NHS Reagent | 3 - 20 fold | For protein labeling | |
| Reaction Time | 30 minutes - 4 hours | Room temperature | |
| Reaction Temperature | 4°C to Room Temperature |
| pH | Half-life of NHS Ester Hydrolysis | Temperature | Reference(s) |
| 7.0 | 4 - 5 hours | 0°C | |
| 8.6 | 10 minutes | 4°C | |
| 8.0 | 210 minutes | Room Temperature | |
| 8.5 | 180 minutes | Room Temperature | |
| 9.0 | 125 minutes | Room Temperature |
Experimental Protocols
Protocol 1: General Protein Biotinylation using an NHS-Biotin Ester
This protocol provides a general procedure for the biotinylation of a protein using an NHS-activated biotin reagent.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer)
-
NHS-Biotin reagent
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the NHS-Biotin Stock Solution: Immediately before use, dissolve the NHS-Biotin reagent in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted biotin reagent by size-exclusion chromatography.
-
Characterization: Determine the degree of biotinylation using methods such as the HABA assay or mass spectrometry.
Protocol 2: PEGylation of a Protein using mPEG-NHS Carbonate
This protocol outlines the steps for PEGylating a protein with an mPEG-NHS carbonate reagent.
Materials:
-
Protein solution (5-10 mg/mL in 0.1 M PBS, pH 7.4)
-
mPEG-NHS carbonate
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M glycine)
-
SDS-PAGE materials for analysis
Procedure:
-
Activate PEG (if starting from PEG-OH): In a dry flask under an inert atmosphere, dissolve hydroxyl-terminated PEG in anhydrous DCM and DMF. Add N,N'-Disuccinimidyl carbonate (DSC) and pyridine (molar ratio of PEG-OH:DSC:Pyridine = 1:1.5:1.5). Stir at room temperature for 24 hours. Precipitate the activated PEG-NHS in cold diethyl ether, filter, and dry under vacuum.
-
Prepare Protein and PEG Solutions: Prepare a 5-10 mg/mL solution of the protein in 0.1 M PBS, pH 7.4. Prepare a stock solution of the activated mPEG-NHS carbonate in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the desired molar excess of the mPEG-NHS solution to the protein solution. The optimal ratio should be determined empirically. Gently mix and incubate at room temperature for 1-2 hours.
-
Quenching: Add the quenching buffer to stop the reaction.
-
Analysis: Analyze the reaction mixture by SDS-PAGE. Successful PEGylation will result in a shift to a higher molecular weight for the PEGylated protein compared to the unmodified protein.
-
Purification: Purify the PEGylated protein using size-exclusion or ion-exchange chromatography.
Visualizations
Caption: Synthesis and conjugation pathway of an NHS-activated molecule.
Caption: General experimental workflow for protein conjugation with NHS carbonates.
Caption: Competing reaction pathways for NHS carbonates in aqueous solution.
References
- 1. benchchem.com [benchchem.com]
- 2. N-hydroxysuccinimide carbonates and carbamates are useful reactive reagents for coupling ligands to lysines on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
SCO-NHS Carbonate: A Technical Guide to Biomolecule Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of s-tetrazine-o-carboxymethyl-N-hydroxysuccinimidyl (SCO-NHS) carbonate as a tool for labeling biomolecules. This document details the underlying chemistry, experimental protocols, and quantitative considerations for researchers, scientists, and drug development professionals.
Introduction to Amine-Reactive Labeling
Covalent modification of biomolecules is a cornerstone of biological research and drug development. N-hydroxysuccinimide (NHS) esters have long been the gold standard for labeling primary amines, which are readily available on the surface of proteins, primarily on lysine residues and the N-terminus.[1][2] These reagents react with nucleophilic amines to form stable amide bonds.[3]
SCO-NHS carbonate is a type of amine-reactive labeling reagent that, like traditional NHS esters, targets primary amines. However, the key distinction lies in the resulting linkage: this compound forms a carbamate bond, whereas a standard NHS ester forms an amide bond.[4] This difference in linkage can have implications for the stability and properties of the resulting bioconjugate.
The Chemistry of this compound Labeling
This compound reacts with primary amines via nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the carbonate, leading to the displacement of the N-hydroxysuccinimide leaving group and the formation of a stable carbamate linkage.[4]
The reaction is pH-dependent, with optimal labeling typically occurring at a slightly alkaline pH of 8.3-8.5. At this pH, the primary amine is sufficiently deprotonated and thus more nucleophilic, while the hydrolysis of the NHS ester is manageable. Hydrolysis is a competing reaction in aqueous solutions where water can act as a nucleophile, leading to the breakdown of the NHS ester and a reduction in labeling efficiency.
Quantitative Data Summary
The efficiency of labeling and the resulting degree of labeling (DOL) are critical parameters in bioconjugation. The DOL, which is the average number of labels per biomolecule, can influence the functionality and signal intensity of the conjugate. The following tables summarize key quantitative aspects of biomolecule labeling with amine-reactive reagents. It is important to note that direct side-by-side comparative data for this compound and standard NHS esters under identical conditions is limited in the available literature. The data presented is a compilation from various sources.
Table 1: Recommended Molar Ratios for Antibody Labeling
| Reagent Type | Recommended Molar Ratio (Reagent:Antibody) | Expected Outcome | Reference |
| NHS Ester/Carbonate | 5:1 to 20:1 | Optimal for most applications to achieve a DOL of 2-10. | |
| NHS Ester | 10:1 to 50:1 | Can be used to increase the degree of labeling. |
Note: The optimal molar ratio should be determined empirically for each specific biomolecule and label.
Table 2: Factors Influencing Labeling Efficiency
| Factor | Effect on Labeling Efficiency | Considerations | Reference |
| pH | Increases with higher pH (optimal 8.3-8.5) | Higher pH also increases the rate of hydrolysis of the NHS ester. | |
| Protein Concentration | Higher concentration generally increases efficiency | Recommended concentration is typically 1-10 mg/mL. | |
| Buffer Composition | Amine-containing buffers (e.g., Tris) will compete with the biomolecule for the label. | Use amine-free buffers such as phosphate or bicarbonate. | |
| Reaction Time | Typically 1-4 hours at room temperature or overnight at 4°C. | Longer times may be needed at lower pH. | |
| Reagent Stability | NHS esters are moisture-sensitive and should be prepared fresh. | Store in a desiccated environment at -20°C. |
Table 3: Comparative Stability of Linkages
| Linkage | Formed From | Relative Stability | Considerations | Reference |
| Amide | NHS Ester | High | Generally very stable under physiological conditions. | |
| Carbamate | NHS Carbonate | Generally stable, but can be less stable than amides in some biological contexts. | May be susceptible to certain enzymatic or chemical degradation pathways. |
Experimental Protocols
General Protocol for Antibody Labeling with this compound
This protocol provides a general guideline for labeling an antibody with an this compound reagent. Optimization may be required for specific antibodies and labels.
Materials:
-
Antibody to be labeled (in an amine-free buffer like PBS)
-
This compound reagent
-
Anhydrous DMSO or DMF
-
1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare the Antibody:
-
If the antibody is in a buffer containing amines (e.g., Tris), perform a buffer exchange into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.
-
-
Labeling Reaction:
-
Add the desired molar excess of the dissolved this compound to the antibody solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench the Reaction (Optional but Recommended):
-
Add a quenching reagent such as Tris-HCl to a final concentration of 50-100 mM to react with any unreacted this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove excess, unreacted this compound and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the labeled antibody, which will typically be the first colored band to elute.
-
Protocol for Determining the Degree of Labeling (DOL)
The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (λ_max) of the label.
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A_280) and at the λ_max of the label (A_label).
-
Calculate the concentration of the protein, correcting for the absorbance of the label at 280 nm:
-
Protein Concentration (M) = [A_280 - (A_label × CF)] / ε_protein
-
Where:
-
CF is the correction factor (A_280 of the free label / A_max of the free label).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
-
Calculate the concentration of the label:
-
Label Concentration (M) = A_label / ε_label
-
Where ε_label is the molar extinction coefficient of the label at its λ_max.
-
-
Calculate the DOL:
-
DOL = Label Concentration (M) / Protein Concentration (M)
-
Visualizations
Logical Diagram of Amine Labeling Chemistry
Caption: Logical flow of amine labeling with NHS esters and carbonates.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Preparation
Caption: Workflow for preparing an ADC using this compound.
References
A Technical Guide to SCO-NHS Carbonate Linkers in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is paramount to the efficacy and safety of the final bioconjugate. The linker, a critical component connecting a targeting moiety (like an antibody) to a payload (such as a cytotoxic drug), dictates the stability of the conjugate in circulation and the efficiency of payload release at the target site. Among the diverse array of linker technologies, SCO-NHS carbonate linkers have emerged as a powerful tool, offering a unique combination of bioorthogonality and controlled cleavage.
This technical guide provides an in-depth exploration of the key features, advantages, and applications of SCO-NHS (bicyclo[6.1.0]non-4-yne-N-hydroxysuccinimidyl carbonate) linkers. We will delve into the quantitative data governing their performance, provide detailed experimental protocols for their use, and illustrate their mechanism of action through diagrams.
Core Concepts: A Bifunctional Approach
This compound linkers are heterobifunctional crosslinkers designed for a two-step conjugation process. This design incorporates two distinct reactive moieties:
-
A Strained Cyclooctyne (SCO): This component, typically a bicyclo[6.1.0]non-4-yne (BCN), is the cornerstone of its bioorthogonal reactivity. It readily participates in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction with an azide-modified molecule. This "click chemistry" reaction is highly efficient and can be performed under physiological conditions without the need for a cytotoxic copper catalyst.[1][2]
-
An N-Hydroxysuccinimidyl (NHS) Carbonate: This functional group is a highly reactive ester that specifically targets primary amines, such as the lysine residues found on the surface of antibodies and other proteins. The reaction between the NHS carbonate and an amine results in the formation of a stable carbamate linkage.[3]
Key Features and Advantages
The unique architecture of this compound linkers imparts several key advantages in the design and synthesis of bioconjugates:
-
Bioorthogonality and High Specificity: The SPAAC reaction between the cyclooctyne and an azide is bioorthogonal, meaning it does not interfere with or cross-react with other functional groups present in biological systems. This ensures highly specific and controlled conjugation.[1][4]
-
Copper-Free Click Chemistry: Unlike the traditional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst. This is a critical advantage when working with sensitive biological molecules and for in vivo applications.
-
Controlled, pH-Sensitive Cleavage: The carbamate linkage formed from the NHS carbonate moiety can be engineered to be susceptible to acidic conditions. This pH-sensitivity is a crucial feature for ADCs, as it allows for the stable circulation of the conjugate in the bloodstream (at a physiological pH of ~7.4) and promotes the release of the cytotoxic payload in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) upon internalization into the target cell.
-
Enhanced Stability: While offering a triggerable release mechanism, the carbamate linkage generally provides good stability in plasma, minimizing premature drug release and associated off-target toxicity. For instance, the ADC Sacituzumab govitecan, which contains an acid-cleavable carbonate linker, has a half-life of 36 hours in human plasma.
Quantitative Data Summary
The performance of a linker is critically dependent on its stability and cleavage kinetics. The following tables summarize key quantitative data related to this compound linkers and their constituent functionalities.
Table 1: Stability of Carbonate Linker in an Antibody-Drug Conjugate
| Parameter | Value | Species | Condition | Reference |
| Half-life (t½) | 36 hours | Human | Plasma |
Table 2: Comparative Hydrolysis Kinetics of Linkers at Different pH Values
| Linker Type | Half-life at pH 7.0 | Half-life at pH 5.0 | Cleavage Ratio (pH 7.0 / pH 5.0) | Reference |
| Acylhydrazone | > 2.0 hours | 2.4 minutes | ~50 | |
| Maleamic Acid Derivative | ~50 hours (90% remaining) | ~5 hours (30% remaining) | ~7 |
Reaction Mechanism and Workflow
The utility of this compound linkers is best understood through their reaction mechanism and their role in the broader workflow of ADC development.
Chemical Reactions
The conjugation process involves two primary chemical reactions: the formation of the carbamate linkage and the strain-promoted azide-alkyne cycloaddition.
Antibody-Drug Conjugate Workflow
The development and mechanism of action of an ADC utilizing an this compound linker follows a well-defined pathway from synthesis to cellular payload delivery.
Experimental Protocols
The following section provides a general framework for the key experimental procedures involving this compound linkers. It is important to note that specific reaction conditions, such as molar ratios and incubation times, may need to be optimized for each specific antibody and drug combination.
Protocol 1: Antibody Conjugation with this compound Linker
Objective: To conjugate the this compound linker to a monoclonal antibody via primary amines.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amine contaminants (e.g., Tris buffer, glycine), exchange the buffer to PBS (pH 7.4) using a suitable method like dialysis or spin filtration.
-
Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer (pH 8.5).
-
-
Linker Preparation:
-
Dissolve the this compound linker in anhydrous DMSO to a stock concentration of 10 mM immediately before use.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved linker to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and other small molecules from the antibody-linker conjugate using SEC or dialysis against PBS (pH 7.4).
-
-
Characterization:
-
Determine the degree of labeling (DOL), i.e., the average number of linkers per antibody, using methods such as UV-Vis spectroscopy or mass spectrometry.
-
Protocol 2: Click Chemistry Conjugation of an Azide-Modified Drug
Objective: To conjugate an azide-modified drug to the SCO-functionalized antibody.
Materials:
-
SCO-functionalized antibody from Protocol 1
-
Azide-modified cytotoxic drug
-
Anhydrous DMSO
-
Reaction buffer (PBS, pH 7.4)
-
Purification system (e.g., SEC)
Procedure:
-
Drug Preparation:
-
Dissolve the azide-modified drug in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Click Reaction:
-
Add a 2-5 fold molar excess of the dissolved azide-drug to the SCO-functionalized antibody solution.
-
Incubate the reaction for 4-12 hours at room temperature or 37°C, protected from light. The reaction can also be performed at 4°C for a longer duration if the biomolecules are sensitive.
-
-
Purification:
-
Purify the final ADC from unreacted drug and other reagents using SEC.
-
-
Characterization:
-
Analyze the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
-
Protocol 3: In Vitro pH-Mediated Cleavage Assay
Objective: To assess the stability of the carbonate linkage and the rate of drug release at different pH values.
Materials:
-
Purified ADC
-
Assay buffers at different pH values (e.g., PBS at pH 7.4 and acetate buffer at pH 5.5)
-
Analysis system (e.g., HPLC, LC-MS)
Procedure:
-
Incubation:
-
Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in the different pH buffers at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the reaction mixture.
-
-
Analysis:
-
Analyze the aliquots by HPLC or LC-MS to quantify the amount of intact ADC and the released drug.
-
-
Data Analysis:
-
Plot the percentage of released drug over time to determine the cleavage kinetics and the half-life of the linker at each pH.
-
Conclusion
This compound linkers represent a sophisticated and highly effective technology in the field of bioconjugation, particularly for the development of next-generation antibody-drug conjugates. Their bifunctional nature, which combines the precision of copper-free click chemistry with the controlled release of a pH-sensitive carbonate linkage, offers a compelling solution to the challenges of creating stable, targeted, and potent therapeutics. The ability to precisely control the conjugation site and the payload release mechanism is a significant step towards improving the therapeutic window of ADCs and other targeted therapies. As research in this area continues, we can expect to see further refinements and broader applications of this versatile linker technology.
References
- 1. BCN-exo-PEG2-NH2 | Benchchem [benchchem.com]
- 2. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 4. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
An In-Depth Technical Guide to SCO-NHS Carbonate for Cell Surface Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of s-cyclooctyne-N-hydroxysuccinimidyl carbonate (SCO-NHS carbonate), a powerful bioorthogonal reagent for the targeted labeling of cell surface proteins. We will delve into the core principles of its application, provide detailed experimental protocols, present quantitative data for optimizing its use, and illustrate its utility in studying cellular processes.
Introduction to this compound and Bioorthogonal Labeling
This compound is a hetero-bifunctional crosslinker that enables a two-step labeling strategy for cell surface proteins. This approach combines the specific reactivity of NHS carbonates towards primary amines with the highly selective and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction.
The Two-Step Labeling Process:
-
Amine-Reactive Labeling: The N-hydroxysuccinimidyl (NHS) carbonate group reacts with primary amines, predominantly found on the N-terminus of proteins and the side chains of lysine residues, which are abundant on the extracellular domains of cell surface proteins. This reaction forms a stable carbamate bond, covalently attaching the cyclooctyne (SCO) moiety to the protein.
-
Bioorthogonal "Click" Reaction: The cyclooctyne group is a strained alkyne that does not react with any native functional groups within the cellular environment. It serves as a "handle" for the second step, where an azide-modified probe (e.g., a fluorescent dye, biotin, or a drug molecule) is introduced. The cyclooctyne and azide undergo a rapid and highly specific SPAAC reaction, forming a stable triazole linkage and thereby labeling the target protein.
This two-step methodology offers significant advantages for cell surface studies, including high specificity, minimal perturbation of cellular functions, and the flexibility to use a wide variety of azide-functionalized probes.
Chemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅NO₅ | [1] |
| Molecular Weight | 265.26 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO and DMF | [1] |
| Storage | Store at -20°C, sealed and protected from moisture and light. Stock solutions in anhydrous DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] |
Important Handling Considerations:
-
Moisture Sensitivity: NHS esters and carbonates are susceptible to hydrolysis. It is crucial to use anhydrous solvents for preparing stock solutions and to minimize exposure to moisture.
-
Stock Solution Preparation: Prepare stock solutions of this compound in anhydrous DMSO or DMF immediately before use.
-
Light Sensitivity: Protect fluorescently labeled azide probes from light to prevent photobleaching.
Experimental Protocols
This section provides a detailed workflow for labeling cell surface proteins on live cells using this compound followed by a SPAAC reaction with an azide-functionalized fluorescent probe.
General Workflow
The overall experimental process can be broken down into three main stages: cell preparation, this compound labeling, and the subsequent SPAAC reaction with an azide probe.
Detailed Protocol for Suspension Cells
Materials:
-
Suspension cells (e.g., Jurkat, K562)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 8.0
-
Labeling Buffer: PBS, pH 8.0-8.5
-
Quenching Buffer: PBS containing 10-100 mM glycine or Tris
-
This compound (dissolved in anhydrous DMSO)
-
Azide-functionalized probe (e.g., Azide-Fluor 488)
-
Reaction Buffer: PBS or complete culture medium
Procedure:
-
Cell Preparation:
-
Harvest cells from culture and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS (pH 8.0).
-
Count the cells and determine cell viability.
-
-
This compound Labeling:
-
Resuspend the cells in pre-warmed (37°C) Labeling Buffer at a concentration of 1-10 x 10⁶ cells/mL.
-
Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Add the this compound stock solution to the cell suspension to a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically for each cell type.
-
Incubate the cells for 15-30 minutes at room temperature or 37°C.
-
Quench the reaction by adding Quenching Buffer and incubating for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS to remove unreacted this compound and quenching reagent.
-
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):
-
Resuspend the cyclooctyne-labeled cells in Reaction Buffer.
-
Add the azide-functionalized probe to the desired final concentration (typically 1-10 µM).
-
Incubate for 30-60 minutes at 37°C, protected from light if using a fluorescent probe.
-
Wash the cells three times with PBS to remove the unreacted azide probe.
-
-
Analysis:
-
The labeled cells are now ready for downstream analysis, such as flow cytometry, fluorescence microscopy, or western blotting.
-
Protocol Modifications for Adherent Cells
For adherent cells, the labeling procedure can be performed directly in the culture plate.
-
Cell Preparation:
-
Grow cells to the desired confluency in a culture plate.
-
Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS (pH 8.0).
-
-
This compound Labeling and SPAAC:
-
Add the Labeling Buffer containing this compound directly to the cells in the plate.
-
Incubate and quench the reaction as described for suspension cells.
-
After washing, add the Reaction Buffer containing the azide probe to the plate.
-
Incubate and wash as described above.
-
Quantitative Data and Optimization
The efficiency of cell surface labeling with this compound depends on several factors that should be optimized for each experimental system.
| Parameter | Recommended Range | Considerations |
| This compound Concentration | 0.1 - 1 mM | Higher concentrations can increase labeling density but may impact cell viability. Start with a lower concentration and titrate up. |
| Cell Density | 1 x 10⁶ - 1 x 10⁷ cells/mL | Higher cell densities can improve labeling efficiency. |
| Labeling pH | 8.0 - 8.5 | NHS carbonate reactivity with primary amines is optimal at a slightly basic pH. |
| Incubation Time (SCO-NHS) | 15 - 30 minutes | Longer incubation times may not significantly increase labeling and could lead to internalization. |
| Azide Probe Concentration | 1 - 10 µM | The optimal concentration depends on the specific probe and the density of cyclooctyne handles on the cell surface. |
| Incubation Time (SPAAC) | 30 - 60 minutes | The reaction is typically rapid, but longer incubation may be necessary for low-abundance targets. |
Assessing Labeling Efficiency:
-
Flow Cytometry: This is a high-throughput method to quantify the fluorescence intensity of a cell population labeled with a fluorescent azide probe. It allows for the optimization of reagent concentrations and incubation times.
-
Fluorescence Microscopy: Provides spatial information on the distribution of the label on the cell surface and can be used to assess labeling uniformity and potential internalization.
Applications in Studying Cellular Signaling
While direct studies citing this compound for investigating specific signaling pathways are emerging, the underlying bioorthogonal strategy is a powerful tool for this purpose. By labeling cell surface proteins, researchers can gain insights into various aspects of cellular signaling.
Visualizing Receptor Dynamics and Trafficking
One key application is the tracking of cell surface receptors, such as Receptor Tyrosine Kinases (RTKs), which play a crucial role in many signaling pathways.
By labeling the entire surface proteome or specific proteins, researchers can use techniques like fluorescence recovery after photobleaching (FRAP) and fluorescence loss in photobleaching (FLIP) to study the mobility and dynamics of receptors in the plasma membrane. Furthermore, the fate of labeled receptors can be tracked over time to investigate ligand-induced endocytosis, recycling, and degradation pathways.
Investigating Protein-Protein Interactions
This compound labeling can be combined with other techniques to study protein-protein interactions at the cell surface. For instance, after labeling, proximity ligation assays (PLA) or Förster resonance energy transfer (FRET) microscopy can be employed to investigate the colocalization and interaction of a labeled protein with its binding partners within a signaling complex.
Conclusion
This compound is a versatile and powerful tool for the selective labeling of cell surface proteins. Its two-step, bioorthogonal approach provides high specificity and flexibility for a wide range of applications in cell biology and drug development. By following the detailed protocols and optimization strategies outlined in this guide, researchers can effectively utilize this compound to gain valuable insights into the dynamic processes occurring at the cell surface, including the intricate signaling pathways that govern cellular behavior. As research in this area continues to grow, the applications of this compound and similar bioorthogonal reagents are expected to expand, further enhancing our understanding of cellular function in health and disease.
References
The Advent of Bioorthogonal Chemistry in Oncology: A Technical Guide to SCO-NHS Carbonate and its Novel Applications in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is being revolutionized by the precision and efficiency of bioorthogonal chemistry. Among the powerful tools in this domain, SCO-NHS carbonate (Cyclooctyne-N-hydroxysuccinimidyl carbonate) has emerged as a critical reagent for the development of next-generation antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and novel applications of this compound in drug discovery, with a particular focus on its use in constructing site-specific ADCs.
Introduction to this compound and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This compound is a heterobifunctional linker that contains two key reactive groups: a strained cyclooctyne (SCO) and an N-hydroxysuccinimide (NHS) carbonate. This dual functionality allows for a two-step bioconjugation strategy that is central to its application in drug discovery.
-
NHS Carbonate: This functional group reacts efficiently with primary amines, such as the side chain of lysine residues on proteins, to form a stable carbamate bond. This reaction serves to "activate" a biomolecule, like an antibody, with a cyclooctyne handle.
-
Strained Cyclooctyne (SCO): The cyclooctyne is a highly reactive alkyne that readily undergoes a [3+2] cycloaddition with an azide-functionalized molecule. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a cornerstone of "click chemistry." Notably, SPAAC does not require a cytotoxic copper catalyst, making it ideal for biological applications.[1][2][3][4][5]
The combination of these two reactive moieties in this compound allows for the precise and covalent attachment of a payload (e.g., a cytotoxic drug) to a targeting protein (e.g., an antibody).
Novel Application: Site-Specific Antibody-Drug Conjugates
A significant challenge in the development of ADCs is the production of homogeneous conjugates with a well-defined drug-to-antibody ratio (DAR). Traditional conjugation methods that target lysine residues often result in a heterogeneous mixture of ADCs with varying numbers of drugs attached at different positions, which can impact efficacy and safety.
This compound, when used in conjunction with site-specific antibody modification techniques, offers a solution to this problem. By introducing a cyclooctyne handle at a specific, pre-determined site on the antibody, a subsequent SPAAC reaction with an azide-modified drug ensures the production of a homogeneous ADC with a controlled DAR. This approach has been successfully demonstrated in the creation of potent and specific ADCs for cancer therapy.
Case Study: A Trastuzumab-MMAE Conjugate
A notable example of this approach is the development of a site-specific ADC using the anti-HER2 antibody, trastuzumab, and the potent cytotoxic agent, monomethyl auristatin E (MMAE). In this work, a cyclooctyne handle was introduced onto the trastuzumab antibody. The resulting "activated" antibody was then reacted with an azide-functionalized MMAE derivative via SPAAC to yield a homogeneous ADC.
Quantitative Data Summary
| Parameter | Value | Reference |
| Drug-to-Antibody Ratio (DAR) | ~1.61 | |
| IC50 (HER2-positive HCC1954 cells) | 119.4 pM | |
| IC50 (HER2-negative MDA-MB-231 cells) | Minimal cytotoxicity |
This data highlights the precision of the conjugation method, resulting in a well-defined DAR, and the high potency and specificity of the resulting ADC against HER2-positive cancer cells.
Experimental Protocols
The following are generalized protocols for the key experimental steps involved in the synthesis and evaluation of an ADC using a cyclooctyne-NHS carbonate linker and SPAAC chemistry, based on methodologies described in the literature.
Antibody Modification with this compound
Objective: To introduce a cyclooctyne handle onto the antibody by reacting its primary amines with this compound.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare the antibody solution at a concentration of 2-5 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mg/mL.
-
Add a 10-20 fold molar excess of the this compound solution to the antibody solution with gentle stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purify the cyclooctyne-modified antibody using an SEC column to remove excess, unreacted this compound.
-
Characterize the modified antibody to confirm the presence of the cyclooctyne handle.
SPAAC Reaction for ADC Synthesis
Objective: To conjugate the azide-modified cytotoxic payload to the cyclooctyne-modified antibody.
Materials:
-
Cyclooctyne-modified antibody
-
Azide-functionalized cytotoxic payload (e.g., Azide-PEG3-vc-PAB-MMAE)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO (if needed to dissolve the payload)
-
SEC column for purification
Procedure:
-
Dissolve the azide-functionalized payload in DMSO to create a stock solution.
-
In a reaction vessel, combine the cyclooctyne-modified antibody with a 5-20 fold molar excess of the azide-functionalized payload. The final concentration of DMSO in the reaction mixture should be kept low (e.g., <10%) to avoid antibody denaturation.
-
Incubate the reaction mixture for 12-16 hours at room temperature, protected from light.
-
Purify the resulting ADC using an SEC column to remove the excess payload and any unconjugated antibody.
-
Characterize the purified ADC to determine the DAR and confirm its integrity.
In Vitro Cytotoxicity Assay
Objective: To determine the potency and specificity of the ADC against cancer cell lines.
Materials:
-
HER2-positive cancer cell line (e.g., HCC1954)
-
HER2-negative cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free cytotoxic drug
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free cytotoxic drug in complete cell culture medium.
-
Remove the medium from the cells and add the different concentrations of the test articles.
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the IC50 values (the concentration of the drug that inhibits cell growth by 50%) by fitting the dose-response data to a four-parameter logistic curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for ADC synthesis and evaluation.
HER2 Signaling Pathway Inhibition by Trastuzumab-MMAE ADC
Caption: HER2 signaling and its inhibition by a Trastuzumab-MMAE ADC.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-Step Protocol for Protein Labeling with SCO-NHS Carbonate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent labeling of proteins with SCO-NHS (Succinimidyl Carbonate N-hydroxysuccinimide) esters. This method is widely used to conjugate proteins with various molecules such as fluorescent dyes, biotin, or other reporter molecules for applications in research, diagnostics, and therapeutics. The protocol is based on the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines on the protein, forming a stable amide bond.
Principle of the Reaction
The labeling reaction is a nucleophilic acyl substitution. The unprotonated primary amine group (-NH2), typically found on the N-terminus of the protein or the side chain of lysine residues, acts as a nucleophile and attacks the carbonyl carbon of the SCO-NHS carbonate. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][2] The reaction is most efficient at a slightly alkaline pH (8.0-8.5), where the primary amines are sufficiently deprotonated.[3][4][5]
Materials and Reagents
-
Protein of interest
-
This compound reagent
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5. Alternatively, 0.1 M sodium phosphate buffer, pH 8.3-8.5 can be used. Note: Buffers containing primary amines, such as Tris, must be avoided as they will compete with the protein for reaction with the NHS ester.
-
Purification/Desalting Column: Gel filtration column (e.g., Sephadex G-25), spin desalting column, or dialysis cassette.
-
Elution Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4.
-
Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific proteins and labels.
Protein Preparation
-
Ensure the protein solution is in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer. This can be achieved by dialysis, gel filtration, or using a spin desalting column.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer. Higher protein concentrations generally lead to higher labeling efficiency.
Preparation of this compound Stock Solution
Note: this compound esters are moisture-sensitive. It is crucial to use anhydrous solvent and prepare the solution immediately before use.
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the this compound in anhydrous DMSO or DMF. A typical concentration is 10 mg/mL or 10-20 mM.
-
Vortex the vial briefly to ensure the reagent is fully dissolved.
Labeling Reaction
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A starting point for optimization is a molar ratio of 8:1 to 20:1 (this compound : protein). The optimal ratio depends on the protein and the desired degree of labeling.
-
While gently stirring or vortexing the protein solution, add the calculated volume of the this compound stock solution in a dropwise fashion.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. If using a light-sensitive label, protect the reaction from light.
Quenching the Reaction (Optional)
To stop the labeling reaction, a quenching reagent can be added to react with any unreacted this compound. Add Tris-HCl or glycine to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.
Purification of the Labeled Protein
It is essential to remove the unreacted this compound and the NHS byproduct from the labeled protein.
-
Equilibrate the chosen purification column (gel filtration, spin desalting, or dialysis cassette) with Elution Buffer (PBS).
-
Apply the reaction mixture to the column and elute the labeled protein according to the manufacturer's instructions.
-
Collect the fractions containing the labeled protein. Protein-containing fractions can be identified by measuring the absorbance at 280 nm.
Characterization and Storage
-
Determine the Degree of Labeling (DOL): The DOL is the average number of label molecules conjugated to each protein molecule. This can be calculated using the following steps:
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance wavelength of the label (Amax).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.
-
The DOL can then be calculated using the formula provided by the manufacturer of the labeling reagent or standard equations.
-
-
Storage: Store the labeled protein under appropriate conditions, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the protein labeling protocol.
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally improve labeling efficiency. |
| Reaction Buffer pH | 8.0 - 8.5 | Ensures primary amines are deprotonated and nucleophilic. |
| SCO-NHS:Protein Molar Ratio | 8:1 to 20:1 | This is a starting point and should be optimized for each specific protein and desired DOL. |
| Reaction Time | 1 - 4 hours at Room Temperature or Overnight at 4°C | Longer reaction times may be needed for less reactive proteins or lower temperatures. |
| Typical Labeling Efficiency | 20% - 35% | This is the proportion of the dye that reacts with the protein and is dependent on protein concentration and other factors. |
Visualizations
Chemical Reaction Mechanism
The following diagram illustrates the chemical reaction between a primary amine on a protein and this compound.
Caption: Reaction of this compound with a primary amine on a protein.
Experimental Workflow
The following diagram outlines the step-by-step workflow for protein labeling with this compound.
References
Application Notes: Optimal Bioconjugation using SCO-NHS Carbonate
Introduction
SCO-NHS carbonate is a heterobifunctional crosslinking reagent that is invaluable in the field of bioconjugation and drug development. It features two key reactive groups:
-
N-hydroxysuccinimidyl (NHS) Carbonate: This amine-reactive group forms a stable carbamate linkage with primary amines (e.g., the ε-amino group of lysine residues in proteins or amine-modified oligonucleotides).[1]
-
Strained Cyclooctyne (SCO): This group enables highly efficient and specific copper-free "click chemistry" reactions with azide-tagged molecules.
This dual functionality allows for a powerful, two-stage conjugation strategy. First, the biomolecule of interest is labeled with the SCO moiety by reacting its primary amines with the NHS carbonate. Second, an azide-containing molecule (such as a drug, imaging agent, or purification tag) can be "clicked" onto the SCO-labeled biomolecule. The stability of the resulting carbamate bond is crucial for the integrity of the bioconjugate, particularly for in vivo applications.[1]
These notes provide a comprehensive guide to the optimal reaction conditions and protocols for successfully conjugating this compound to amine-containing biomolecules.
Optimal Reaction Conditions
Achieving high-efficiency labeling requires careful optimization of several reaction parameters. The primary competing reaction is the hydrolysis of the NHS carbonate, which increases at higher pH and renders the reagent inactive.[2] The following conditions are recommended as a starting point for optimization.
Table 1: Summary of Optimal Reaction Conditions for this compound Bioconjugation
| Parameter | Recommended Range | Key Considerations |
| pH | 8.0 - 9.0 | The reaction requires a slightly basic pH to ensure the target primary amines are deprotonated and nucleophilic. However, the rate of NHS-ester hydrolysis also increases with pH.[2] A pH of 8.5 is often a good starting point. |
| Buffer System | Sodium Borate (50 mM) or Sodium Bicarbonate/Carbonate (100 mM) | Buffers must be free of primary amines (e.g., Tris, Glycine) as they will compete with the target biomolecule for reaction with the NHS carbonate. Phosphate buffer (50-100 mM) can also be used. |
| Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at room temperature. Lower temperatures can slow both the conjugation and hydrolysis reactions, while higher temperatures may risk denaturing the biomolecule. |
| Reaction Time | 60 - 120 minutes | A 60-minute incubation is typically sufficient. Longer incubation times (up to 4 hours or more) may increase the degree of labeling but also increase the risk of hydrolysis and potential sample degradation. |
Experimental Protocols
This section details a general protocol for conjugating this compound to a protein. This protocol should be optimized for each specific biomolecule and application.
Materials and Reagents
-
This compound
-
Protein or other amine-containing biomolecule
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Sodium Borate Buffer (50 mM, pH 8.5) or Sodium Bicarbonate Buffer (100 mM, pH 8.3)
-
Quenching Buffer (Optional): Tris-HCl or Glycine (1 M, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis cassettes)
Protocol 1: Preparation of Reagents
-
Prepare Reaction Buffer: Prepare the chosen amine-free buffer and adjust the pH to the desired value (e.g., 8.5).
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 2-5 mg/mL. If the protein is already in a buffer like PBS, the pH can be raised by adding a calculated amount of 1M sodium bicarbonate.
-
Prepare this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. NHS esters are moisture-sensitive, so it is critical to use an anhydrous solvent and avoid prolonged exposure to air. Vortex briefly to ensure complete dissolution.
Protocol 2: Bioconjugation Reaction
The molar ratio of this compound to the biomolecule is a critical parameter that determines the final degree of labeling. It is highly recommended to perform trial reactions at several molar ratios to find the optimum for your specific application.
Table 2: Recommended Molar Ratios for Trial Reactions
| Application | Recommended Molar Excess of this compound to Protein | Rationale |
| Low Labeling | 3:1 to 5:1 | Minimizes modification to preserve protein function. |
| Medium Labeling | 10:1 to 15:1 | A common starting point for many applications. |
| High Labeling | 20:1 to 30:1 | Used when a high density of SCO groups is required. May impact protein solubility or function. |
-
Initiate the Reaction: Add the calculated volume of the 10 mM this compound stock solution to the protein solution while gently stirring or vortexing.
-
Incubate: Allow the reaction to proceed at room temperature for 60 minutes in the dark.
-
Quench the Reaction (Optional): To stop the reaction and consume any unreacted this compound, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
Protocol 3: Purification and Characterization
-
Purify the Conjugate: Remove unreacted this compound and the NHS byproduct from the labeled protein. This is typically achieved using size-exclusion chromatography (SEC), spin filtration, or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Characterize the Conjugate: Determine the degree of labeling (DOL), which is the average number of SCO molecules conjugated per protein. This can be quantified using various methods, including MALDI-TOF mass spectrometry or by reacting the SCO-conjugate with an azide-functionalized fluorescent dye and measuring the absorbance.
Visualizations
Reaction Mechanism
The diagram below illustrates the nucleophilic attack of a primary amine from a biomolecule on the this compound, resulting in the formation of a stable carbamate bond and the release of the N-hydroxysuccinimide (NHS) leaving group.
References
Application Notes and Protocols: In Vivo Applications and Stability of SCO-NHS Carbonate Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Strain-promoted azide-alkyne cycloaddition (SPAAC) has become a powerful tool for bioconjugation, enabling the efficient and specific labeling of biomolecules. The SCO-NHS carbonate linker is a heterobifunctional crosslinker designed for this purpose. It contains a s-cyclooctyne (SCO) moiety for reaction with azide-tagged molecules and an N-hydroxysuccinimide (NHS) ester for conjugation to primary amines on proteins or other biomolecules. The carbonate linkage introduces a potentially cleavable bond, offering a mechanism for payload release, which is of particular interest in drug delivery applications such as antibody-drug conjugates (ADCs).
These notes provide an overview of the potential in vivo applications, stability considerations, and detailed protocols for utilizing this compound linkers.
Principle of this compound Linker Chemistry
The this compound linker facilitates a two-step conjugation process. First, the NHS ester reacts with primary amines (e.g., lysine residues on an antibody) to form a stable carbamate bond. Second, the cyclooctyne group reacts with an azide-functionalized molecule (e.g., a cytotoxic drug or a fluorescent probe) via SPAAC. The carbonate group within the linker is susceptible to cleavage under certain physiological or induced conditions, which can be advantageous for controlled release of the conjugated molecule.
In Vivo Applications
The primary in vivo application for this compound linkers is in the targeted delivery of therapeutic or imaging agents. The key advantage of a cleavable linker is the potential for controlled release of the payload at the target site, which can enhance efficacy and reduce systemic toxicity.
Potential Applications:
-
Antibody-Drug Conjugates (ADCs): An antibody targeting a tumor-specific antigen can be conjugated to a cytotoxic drug via the this compound linker. Upon internalization into the cancer cell, the linker may be cleaved, releasing the drug.
-
Targeted Radionuclide Therapy: A targeting moiety (e.g., peptide, antibody fragment) can be linked to a chelator-radionuclide complex for targeted delivery of radiation to diseased tissues.
-
In Vivo Imaging: Fluorophores or contrast agents can be conjugated to targeting biomolecules to enable real-time visualization of biological processes or disease states.
Stability of this compound Linkers
The stability of the linker is a critical parameter for in vivo applications. The ideal linker should be stable in circulation to prevent premature release of the payload but should be cleavable at the target site. The carbonate bond's stability is influenced by enzymatic and pH-dependent hydrolysis.
Data Presentation
The following tables present hypothetical data to illustrate how the stability and efficacy of an ADC constructed with an this compound linker might be evaluated.
Table 1: In Vitro Plasma Stability of ADC-SCO-Carbonate-Payload
| Species | Incubation Time (hours) | % Intact ADC (Hypothetical) |
| Mouse | 0 | 100 |
| 24 | 95 | |
| 48 | 91 | |
| 96 | 85 | |
| Human | 0 | 100 |
| 24 | 98 | |
| 48 | 96 | |
| 96 | 93 |
Table 2: In Vivo Pharmacokinetics of ADC-SCO-Carbonate-Payload in Mice
| Parameter | Value (Hypothetical) |
| Initial Concentration (Cmax) | 50 µg/mL |
| Area Under the Curve (AUC) | 2500 µg*h/mL |
| Circulation Half-life (t½) | 72 hours |
| Clearance (CL) | 0.1 mL/h |
Experimental Protocols
Protocol 1: Conjugation of a Payload to an Antibody
This protocol describes the two-step conjugation of an azide-functionalized payload to an antibody using an this compound linker.
Materials:
-
Antibody (or other protein) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker (dissolved in DMSO)
-
Azide-functionalized payload (dissolved in DMSO)
-
Reaction Buffer: Amine-free buffer, e.g., PBS, pH 7.4
-
Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., desalting columns, SEC-HPLC)
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to remove any amine-containing buffers (e.g., Tris). The final buffer should be at a pH of 7.2-8.0.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Reaction with this compound:
-
Calculate the required amount of this compound linker to achieve a desired molar excess (e.g., 5-10 fold) over the antibody.
-
Add the dissolved linker to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification of Antibody-SCO Conjugate:
-
Remove excess, unreacted linker using a desalting column equilibrated with PBS, pH 7.4.
-
-
SPAAC Reaction with Azide-Payload:
-
Add the azide-functionalized payload to the purified antibody-SCO conjugate. A molar excess of 2-5 fold is recommended.
-
Incubate the reaction for 12-24 hours at 4°C.
-
-
Final Purification:
-
Purify the final antibody-drug conjugate (ADC) using a suitable method to remove unreacted payload and other impurities, such as size exclusion chromatography (SEC).
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation of the ADC by SEC-HPLC.
-
Protocol 2: In Vitro Plasma Stability Assay
This protocol is designed to assess the stability of the linker in plasma.
Materials:
-
ADC-SCO-Carbonate-Payload
-
Freshly collected mouse and human plasma (with anticoagulant, e.g., heparin)
-
PBS, pH 7.4
-
Incubator at 37°C
-
Analytical system (e.g., ELISA, LC-MS)
Procedure:
-
Sample Preparation:
-
Spike the ADC into plasma to a final concentration of 100 µg/mL.
-
Prepare a control sample by spiking the ADC into PBS.
-
-
Incubation:
-
Incubate the plasma and PBS samples at 37°C.
-
At designated time points (e.g., 0, 6, 12, 24, 48, 96 hours), collect aliquots and immediately store them at -80°C to stop any further degradation.
-
-
Analysis:
-
Quantify the amount of intact ADC in each aliquot. An ELISA that detects both the antibody and the payload can be used, or LC-MS can provide a more detailed analysis of the ADC and its fragments.
-
-
Data Interpretation:
-
Plot the percentage of intact ADC versus time to determine the half-life of the conjugate in plasma.
-
Protocol 3: Conceptual In Vivo Efficacy and PK Study in a Mouse Model
This protocol outlines a conceptual framework for evaluating the pharmacokinetics (PK) and efficacy of the ADC in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., xenograft model)
-
ADC-SCO-Carbonate-Payload
-
Vehicle control (e.g., saline)
-
Blood collection supplies
-
Tumor measurement tools (e.g., calipers)
-
Analytical method for quantifying ADC in plasma
Procedure:
-
Animal Dosing:
-
Randomize mice into treatment and control groups.
-
Administer the ADC (e.g., via intravenous injection) at a predetermined dose. The control group receives the vehicle.
-
-
Pharmacokinetic Analysis:
-
At various time points post-injection, collect blood samples from a subset of mice.
-
Process the blood to obtain plasma and store at -80°C.
-
Quantify the concentration of the ADC in the plasma samples to determine PK parameters.
-
-
Efficacy Assessment:
-
Measure tumor volumes at regular intervals (e.g., twice weekly) for all groups.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., biodistribution of the ADC).
-
-
Data Analysis:
-
Calculate PK parameters such as half-life, AUC, and clearance.
-
Compare tumor growth inhibition between the treated and control groups to evaluate efficacy.
-
Conclusion
The this compound linker represents a valuable tool for bioconjugation, particularly in the development of targeted therapeutics. Its cleavable nature offers the potential for controlled payload release. However, thorough in vitro and in vivo characterization of its stability and efficacy is crucial for successful translation into clinical applications. The protocols and conceptual frameworks provided here serve as a guide for researchers to systematically evaluate this and other novel linker technologies.
Application Notes and Protocols for SCO-NHS Carbonate Conjugation to Amine-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent conjugation of oligonucleotides to other molecules is a cornerstone of modern biotechnology and drug development. This process enables the creation of sophisticated tools for diagnostics, therapeutics, and fundamental research. One robust method for achieving this is through the use of N-hydroxysuccinimide (NHS) esters, which readily react with primary amines to form stable amide bonds.[1]
This application note provides a detailed protocol for the conjugation of a s-hydroxysuccinimidyl cyclooctyne (SCO) moiety to an amine-modified oligonucleotide using an SCO-NHS carbonate linker. This method introduces a cyclooctyne group onto the oligonucleotide, which can then be used in copper-free click chemistry reactions for subsequent, highly specific ligation to azide-modified molecules. The protocol covers all necessary steps from reagent preparation to the purification of the final conjugate.
Chemical Reaction Pathway
The conjugation process involves the nucleophilic attack of the primary amine on the amine-modified oligonucleotide on the carbonyl carbon of the NHS carbonate. This results in the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide.
Quantitative Data Summary
While specific quantitative data for the this compound linker is not extensively published, the following table summarizes representative data for NHS ester conjugations with amine-modified oligonucleotides. These values can serve as a general guideline for expected outcomes.
| Parameter | Typical Value | Notes |
| Conjugation Efficiency | >85% | Can be influenced by factors such as pH, temperature, and reagent concentration. |
| Final Yield (after purification) | 30-80% | Highly dependent on the purification method and the scale of the reaction.[2] |
| Purity (after purification) | 85-99% | Dependent on the chosen purification method (e.g., HPLC, PAGE).[3] |
| Reaction Time | 1-2 hours | Can be adjusted based on the reactivity of the specific NHS ester and amine.[4] |
| Molar Excess of this compound | 5-20 fold | A molar excess is used to drive the reaction to completion and outcompete hydrolysis. |
Experimental Workflow
The following diagram outlines the key steps in the this compound conjugation protocol.
Detailed Experimental Protocol
This protocol is designed for the conjugation of an amine-modified oligonucleotide with an this compound linker.
Materials and Reagents
-
Amine-modified oligonucleotide
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium tetraborate buffer, pH 8.5[5]
-
Nuclease-free water
-
Purification columns (e.g., size-exclusion chromatography, HPLC)
-
Ethanol (70%, ice-cold)
-
3 M Sodium Acetate
Equipment
-
Microcentrifuge
-
Vortex mixer
-
Spectrophotometer (for quantification)
-
HPLC system or other purification apparatus
-
Lyophilizer or vacuum concentrator
Protocol
1. Preparation of Amine-Modified Oligonucleotide:
1.1. Resuspend the lyophilized amine-modified oligonucleotide in the reaction buffer to a final concentration of 1-5 mg/mL.
1.2. Quantify the oligonucleotide concentration using a spectrophotometer at 260 nm.
2. Preparation of this compound Stock Solution:
2.1. Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10-20 mM stock solution.
2.2. Vortex the solution until the this compound is completely dissolved.
3. Conjugation Reaction:
3.1. In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with a 5 to 20-fold molar excess of the this compound stock solution.
3.2. Gently vortex the reaction mixture for 30 seconds.
3.3. Incubate the reaction at room temperature for 1-2 hours with gentle agitation. Protect from light if the SCO moiety is light-sensitive.
4. Purification of the SCO-Oligonucleotide Conjugate:
It is crucial to remove unreacted this compound and the N-hydroxysuccinimide byproduct as they can interfere with downstream applications.
Method A: Size-Exclusion Chromatography (Gel Filtration)
4.1. Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with nuclease-free water or a suitable buffer (e.g., PBS).
4.2. Apply the reaction mixture to the top of the column.
4.3. Elute the conjugate with the equilibration buffer. The larger SCO-oligonucleotide conjugate will elute first, followed by the smaller unreacted this compound and NHS.
4.4. Collect fractions and monitor the absorbance at 260 nm to identify the fractions containing the oligonucleotide conjugate.
Method B: High-Performance Liquid Chromatography (HPLC)
4.5. Use a reverse-phase HPLC column suitable for oligonucleotide purification.
4.6. Develop a gradient of an appropriate mobile phase (e.g., acetonitrile and triethylammonium acetate buffer) to separate the conjugate from unreacted materials.
4.7. Collect the peak corresponding to the SCO-oligonucleotide conjugate.
5. Desalting and Concentration:
5.1. If necessary, desalt the purified conjugate using ethanol precipitation. Add 1/10th volume of 3 M sodium acetate and 3 volumes of ice-cold ethanol.
5.2. Incubate at -20°C for at least 30 minutes.
5.3. Centrifuge at high speed to pellet the oligonucleotide conjugate.
5.4. Carefully decant the supernatant and wash the pellet with 70% ice-cold ethanol.
5.5. Air-dry or vacuum-dry the pellet.
5.6. Resuspend the purified SCO-oligonucleotide conjugate in a suitable nuclease-free buffer or water.
6. Analysis and Storage:
6.1. Confirm the successful conjugation and purity of the product using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) and UV-Vis spectroscopy.
6.2. Store the purified SCO-oligonucleotide conjugate at -20°C or -80°C for long-term stability.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Hydrolysis of this compound | Prepare the this compound solution immediately before use. Ensure the use of anhydrous DMSO. |
| Reaction pH is too low | ||
| Presence of primary amines in the buffer | ||
| Multiple Peaks in HPLC | Incomplete reaction | Increase the molar excess of this compound or extend the reaction time. |
| Degradation of oligonucleotide | Handle oligonucleotides in a nuclease-free environment. | |
| Low Recovery After Purification | Non-specific binding to the column | Choose a purification matrix with low non-specific binding for oligonucleotides. |
| Inefficient precipitation | Ensure proper salt concentration and incubation time for ethanol precipitation. |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. US8846875B2 - Preparation and/or purification of oligonucleotide conjugates - Google Patents [patents.google.com]
- 3. genelink.com [genelink.com]
- 4. Synthesis of Peptide-Oligonucleotide Conjugates Using a Heterobifunctional Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes and Protocols for Surface Functionalization of Nanoparticles using SCO-NHS Carbonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and novel biomaterials. The ability to covalently attach targeting ligands, imaging agents, or stabilizing polymers to the nanoparticle surface dictates their in vivo behavior, including circulation half-life, cellular uptake, and therapeutic efficacy. SCO-NHS (Succinimidyl Carbonate) carbonate is a versatile amine-reactive crosslinker that enables the efficient conjugation of molecules to nanoparticles presenting primary amine groups on their surface. The reaction between the N-hydroxysuccinimide (NHS) carbonate and a primary amine forms a stable carbamate linkage. This application note provides a detailed protocol for the surface functionalization of amine-presenting nanoparticles with SCO-NHS carbonate, along with characterization methods and a troubleshooting guide.
Principle of this compound Chemistry
The functionalization process is based on the reaction of the succinimidyl carbonate group of the SCO-NHS linker with primary amines (-NH₂) on the nanoparticle surface. The NHS ester is a good leaving group, and its departure is facilitated by the nucleophilic attack of the primary amine. This reaction results in the formation of a stable carbamate bond, covalently linking the desired molecule to the nanoparticle.
Experimental Protocols
Materials and Equipment
-
Nanoparticles: Amine-functionalized nanoparticles (e.g., silica, polymeric, or iron oxide nanoparticles)
-
Linker: this compound
-
Solvents: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Buffers:
-
Reaction Buffer: 10 mM Phosphate Buffer Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.2
-
-
Purification: Centrifugal filters (with appropriate molecular weight cut-off) or dialysis tubing
-
Equipment:
-
Vortex mixer
-
Tube rotator or shaker
-
Centrifuge
-
Sonicator (optional)
-
pH meter
-
Standard laboratory glassware and consumables
-
Step-by-Step Functionalization Protocol
-
Nanoparticle Preparation:
-
Suspend the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the nanoparticle stock solution contains amine-based buffers (e.g., Tris), perform a buffer exchange into the Reaction Buffer using centrifugal filtration or dialysis.
-
-
Linker Preparation (Prepare Immediately Before Use):
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Do not store the reconstituted linker solution.
-
-
Conjugation Reaction:
-
To the nanoparticle suspension, add a 10- to 50-fold molar excess of the dissolved this compound linker. The final volume of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to maintain nanoparticle stability.
-
Immediately vortex the mixture gently.
-
Incubate the reaction for 30-60 minutes at room temperature with continuous gentle mixing on a tube rotator or shaker.
-
-
Quenching of Unreacted Linker:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature with gentle mixing to ensure all unreacted this compound is deactivated.
-
-
Purification of Functionalized Nanoparticles:
-
To remove unreacted linker, byproducts (N-hydroxysuccinimide), and quenching agent, purify the functionalized nanoparticles.
-
Method A: Centrifugal Filtration:
-
Wash the nanoparticles three times with the Reaction Buffer using an appropriate centrifugal filter. After each wash, resuspend the nanoparticle pellet in fresh buffer.
-
-
Method B: Dialysis:
-
Transfer the nanoparticle suspension to a dialysis tube and dialyze against the Reaction Buffer for 24-48 hours with at least three buffer changes.
-
-
-
Storage:
-
Store the purified, functionalized nanoparticles in a suitable buffer (e.g., PBS) at 4°C. For long-term storage, the addition of a cryoprotectant and storage at -20°C or -80°C may be necessary, depending on the nanoparticle stability.
-
Data Presentation
Successful functionalization with this compound can be monitored by observing changes in the physicochemical properties of the nanoparticles. The following tables provide representative data.
Table 1: Recommended Reaction Parameters for this compound Functionalization
| Parameter | Recommended Range | Notes |
| Molar Excess of Linker | 10x - 50x | A higher excess may be needed for nanoparticles with low amine density. |
| Nanoparticle Concentration | 1 - 10 mg/mL | Higher concentrations can lead to aggregation. |
| Reaction Buffer pH | 7.2 - 7.5 | NHS esters are prone to hydrolysis at higher pH. |
| Reaction Time | 30 - 60 minutes | Longer times may not significantly increase efficiency and risk hydrolysis. |
| Reaction Temperature | Room Temperature (20-25°C) | Higher temperatures can accelerate linker hydrolysis. |
Table 2: Effect of this compound Functionalization on Nanoparticle Characteristics
| Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Nanoparticles (Before) | 105.2 ± 2.1 | 0.15 ± 0.02 | +35.8 ± 1.5 |
| SCO-NHS Functionalized (After) | 112.5 ± 2.5 | 0.18 ± 0.03 | +15.3 ± 2.1 |
Note: The decrease in positive zeta potential is indicative of the successful reaction of primary amines on the nanoparticle surface, leading to a reduction in the overall surface charge.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the surface functionalization of nanoparticles with this compound.
Caption: Experimental workflow for this compound functionalization.
Relevant Signaling Pathway: PI3K/AKT/mTOR
Functionalized nanoparticles are often designed to interfere with specific cellular signaling pathways implicated in disease. The PI3K/AKT/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and is a common target in cancer therapy.
Caption: PI3K/AKT/mTOR signaling pathway targeted by functionalized nanoparticles.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm successful functionalization and to ensure the quality and reproducibility of the nanoparticle formulation.
-
Dynamic Light Scattering (DLS): Used to measure the hydrodynamic diameter and polydispersity index (PDI). An increase in size after functionalization is expected due to the addition of the linker and any conjugated molecule. A low PDI (< 0.2) indicates a monodisperse sample.
-
Zeta Potential: Measures the surface charge of the nanoparticles. A decrease in a positive zeta potential (for initially amine-terminated nanoparticles) is a strong indicator of successful reaction at the amine groups.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to detect the appearance of new vibrational bands corresponding to the carbamate linkage and other functional groups from the conjugated molecule.
-
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): Provides information on the size, morphology, and aggregation state of the nanoparticles before and after functionalization.
Troubleshooting
Table 3: Troubleshooting Guide for this compound Functionalization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Functionalization Efficiency | - Hydrolysis of this compound.- Primary amines in the reaction buffer.- Insufficient molar excess of linker.- Low density of amine groups on nanoparticles. | - Prepare linker solution immediately before use.- Use an amine-free reaction buffer (e.g., PBS).- Increase the molar excess of the linker.- Quantify the surface amine groups before functionalization. |
| Nanoparticle Aggregation | - High concentration of nanoparticles.- High percentage of organic solvent.- Change in surface charge leading to instability. | - Work with more dilute nanoparticle suspensions.- Ensure the organic solvent volume is <10% of the total.- Optimize the final buffer composition to maintain colloidal stability. |
| Inconsistent Results | - Inconsistent nanoparticle starting material.- Degradation of this compound due to moisture. | - Thoroughly characterize the initial amine-functionalized nanoparticles.- Store this compound in a desiccator and allow it to warm to room temperature before opening. |
Application Notes and Protocols for SCO-NHS Carbonate Labeling in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCO-NHS carbonate is an amine-reactive labeling reagent designed for the covalent attachment of fluorescent dyes or other molecules to cells for analysis by flow cytometry. This reagent, like other N-hydroxysuccinimide (NHS) esters and carbonates, reacts with primary amines on proteins. In the context of flow cytometry, this allows for the stable labeling of cell surface and intracellular proteins. This property is leveraged for various applications, most notably for discriminating viable from non-viable cells and for tracking cell proliferation.
Live cells, with their intact plasma membranes, will only be labeled on their surface proteins, resulting in a dimmer fluorescent signal. In contrast, dead cells have compromised membranes that allow the this compound reagent to enter the cell and react with the abundant intracellular proteins, leading to a much brighter fluorescent signal[1][2][3]. This differential staining provides a robust method for identifying and excluding dead cells from analysis, which is crucial for data accuracy, especially when analyzing rare cell populations[1][2].
Furthermore, the covalent nature of the bond formed by this compound ensures that the label is retained even after cell fixation and permeabilization procedures, making it compatible with protocols that involve intracellular staining. For cell proliferation studies, the stable label is distributed equally between daughter cells upon division. This results in a progressive halving of fluorescence intensity with each generation, allowing for the tracking of cell division cycles.
These application notes provide detailed protocols for the use of this compound for cell viability and proliferation assays in flow cytometry.
Signaling Pathway and Experimental Workflow
Labeling Mechanism
The fundamental principle of this compound labeling is the reaction of the N-hydroxysuccinimide carbonate group with primary amines (e.g., on lysine residues) on proteins to form a stable carbamate linkage.
Caption: Reaction of this compound with a primary amine.
Experimental Workflow for Cell Viability Assay
The following diagram outlines the key steps for performing a cell viability assay using this compound.
Caption: General workflow for cell viability staining.
Quantitative Data
The following tables provide representative data for the performance of amine-reactive dyes in flow cytometry. Note that specific values for this compound should be determined empirically, but these tables offer a reference for expected performance.
Table 1: Titration of a Generic Amine-Reactive Dye for Viability Staining
| Dye Concentration (µg/mL) | Mean Fluorescence Intensity (MFI) of Live Cells | Mean Fluorescence Intensity (MFI) of Dead Cells | Staining Index* |
| 0.625 | 150 | 8,000 | 52.3 |
| 1.25 | 250 | 15,000 | 59.0 |
| 2.5 | 400 | 25,000 | 61.5 |
| 5.0 | 800 | 35,000 | 42.8 |
| 10.0 | 1,500 | 40,000 | 25.7 |
*Staining Index = (MFI of Dead Cells - MFI of Live Cells) / (2 x Standard Deviation of MFI of Live Cells). A higher staining index indicates better separation between live and dead populations.
Table 2: Cell Proliferation Analysis using a Generic Amine-Reactive Dye
| Generation | Mean Fluorescence Intensity (MFI) | % of Parent MFI |
| 0 (Undivided) | 50,000 | 100% |
| 1 | 25,500 | 51% |
| 2 | 12,800 | 25.6% |
| 3 | 6,450 | 12.9% |
| 4 | 3,200 | 6.4% |
Experimental Protocols
Protocol 1: Cell Viability Staining with this compound
This protocol describes the procedure for staining a mixed population of live and dead cells to be analyzed by flow cytometry.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), protein-free
-
Complete staining buffer (e.g., PBS with 2% Fetal Bovine Serum (FBS))
-
Cell suspension of interest
-
Flow cytometry tubes
Procedure:
-
Prepare a stock solution of this compound:
-
Reconstitute the lyophilized this compound in anhydrous DMSO to a stock concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
This stock solution should be prepared fresh and protected from moisture.
-
-
Prepare Cells:
-
Prepare a single-cell suspension of your cells of interest at a concentration of 1-5 x 10^6 cells/mL in protein-free PBS.
-
It is critical to use a protein-free buffer for the staining step, as proteins in the buffer will compete with cellular proteins for the dye.
-
For initial optimization, it is recommended to have a sample with a known mixture of live and dead cells (e.g., by heat-treating a portion of the cells at 65°C for 1-2 minutes).
-
-
Titrate this compound (Recommended for initial use):
-
Prepare a series of dilutions of the this compound stock solution in protein-free PBS. A starting range of 0.1 to 10 µg/mL is recommended.
-
Add the diluted dye to 1 mL of the cell suspension for each concentration to be tested.
-
Include an unstained control.
-
Follow the staining and washing procedure below (steps 4-6).
-
Analyze the samples by flow cytometry to determine the optimal concentration that provides the best separation between live and dead populations with minimal staining of the live cells.
-
-
Staining:
-
To 1 mL of the prepared cell suspension, add the pre-determined optimal amount of this compound stock solution.
-
Vortex the tube gently and immediately.
-
Incubate for 15-30 minutes at room temperature or on ice, protected from light. Incubation on ice can help to slow down cellular processes.
-
-
Washing:
-
Wash the cells twice with 2-3 mL of complete staining buffer (e.g., PBS with 2% FBS). The protein in the wash buffer will quench any unreacted dye.
-
Centrifuge at an appropriate speed and time for your cell type between washes.
-
-
Resuspension and Analysis:
-
Resuspend the cell pellet in an appropriate buffer for flow cytometry analysis.
-
The cells are now ready for acquisition on a flow cytometer. If desired, subsequent fixation, permeabilization, and intracellular staining can be performed at this stage.
-
Protocol 2: Cell Proliferation Assay with this compound
This protocol outlines the steps for labeling cells with this compound to track their proliferation over time.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), protein-free
-
Complete cell culture medium
-
Cell suspension of interest
-
Flow cytometry tubes
Procedure:
-
Prepare a stock solution of this compound:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Prepare Cells:
-
Prepare a single-cell suspension of your cells of interest at a concentration of 1 x 10^7 cells/mL in pre-warmed, protein-free PBS.
-
-
Titrate this compound for Proliferation (Recommended for initial use):
-
It is crucial to determine the optimal labeling concentration that provides a bright initial signal without causing cytotoxicity.
-
Test a range of this compound concentrations (e.g., 0.5 µM to 10 µM).
-
Label cells with each concentration as described in step 4.
-
After labeling and washing, culture the cells for a desired period and assess cell viability (e.g., using a viability dye from a different fluorescent channel) and the initial fluorescence intensity by flow cytometry.
-
Choose the highest concentration that does not impact cell viability or proliferation for subsequent experiments.
-
-
Cell Labeling:
-
Add the optimized volume of this compound stock solution to the cell suspension.
-
Mix immediately by gentle vortexing.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
-
Quenching and Washing:
-
Add an equal volume of complete cell culture medium to the cell suspension to quench the reaction.
-
Incubate for 5 minutes at room temperature.
-
Wash the cells three times with complete cell culture medium to remove any unbound dye.
-
-
Cell Culture and Analysis:
-
Resuspend the labeled cells in complete culture medium at the desired density for your experiment.
-
Culture the cells under appropriate conditions.
-
At desired time points, harvest a sample of the cells, wash with PBS, and analyze by flow cytometry.
-
A histogram of fluorescence intensity will show distinct peaks, with each peak representing a successive generation of cell division, each having half the fluorescence of the previous generation.
-
References
Illuminating Biology: A Protocol for Creating Fluorescent Probes with SCO-NHS Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to creating fluorescent probes using SCO-NHS carbonate, a powerful tool for two-step biomolecule labeling. This methodology is particularly valuable for applications requiring precise control over labeling and biocompatibility, such as live-cell imaging and the development of targeted therapeutics. This compound enables the introduction of a strained cyclooctyne (SCO) moiety onto a biomolecule via a stable carbamate linkage. This "clickable" handle then allows for the highly specific and efficient attachment of a fluorescent reporter molecule through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This two-step approach offers significant advantages in terms of reaction specificity and the ability to use a wide variety of azide-modified fluorophores.
Principle of the Method
The creation of fluorescent probes using this compound involves a two-step process:
-
Amine Modification with this compound: The N-hydroxysuccinimidyl (NHS) carbonate group of the SCO-NHS reagent reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus) on the target biomolecule, such as a protein or antibody. This reaction forms a stable carbamate bond and introduces the SCO moiety. The labeling procedure for NHS carbonates is analogous to that of the more common NHS esters.[1]
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The cyclooctyne group on the modified biomolecule is a highly reactive "handle" for a bioorthogonal click chemistry reaction.[2] It reacts specifically and efficiently with an azide-functionalized fluorescent dye in the absence of any cytotoxic copper catalysts.[2] This SPAAC reaction forms a stable triazole linkage, covalently attaching the fluorophore to the biomolecule.
Data Presentation
Table 1: Quantitative Parameters for Protein Labeling with this compound (First Step)
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | 1-10 mg/mL[3] | Higher concentrations generally lead to greater labeling efficiency. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer[3] | Amine-free buffers are crucial to prevent reaction with the buffer components. |
| Reaction pH | 8.0 - 8.5 | Optimal for ensuring the primary amine is deprotonated and nucleophilic while minimizing hydrolysis of the NHS carbonate. |
| Molar Excess of this compound | 8-fold molar excess (for mono-labeling) | This is an empirical value and may require optimization depending on the protein and desired degree of labeling. |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 1 hour | Can be extended, but monitor for potential hydrolysis of the NHS carbonate. |
| Solvent for this compound | Anhydrous DMF or DMSO | Prepare the stock solution immediately before use. |
Table 2: Quantitative Parameters for SPAAC Reaction (Second Step)
| Parameter | Recommended Value/Range | Notes |
| Molar Excess of Azide-Fluorophore | 2-5 fold molar excess over the SCO-modified protein | To ensure complete reaction of the incorporated SCO moieties. |
| Reaction Temperature | Room Temperature | Can also be performed at 4°C for sensitive biomolecules, though the reaction rate will be slower. |
| Reaction Time | 1-4 hours | Reaction progress can be monitored by chromatography or spectroscopy. |
| Reaction Buffer | PBS or other biocompatible buffer | The SPAAC reaction is tolerant of a wide range of aqueous buffers. |
| Second-Order Rate Constant (k₂) | Up to 3.60 M⁻¹s⁻¹ | This value is for a highly efficient tetra-fluorinated aromatic azide with a cyclooctyne, indicating a very fast reaction. |
Table 3: Stability Comparison of Linkages
| Linkage Type | Formed From | Relative Stability | Notes |
| Carbamate | This compound + Amine | Generally more stable than esters and carbonates in vivo. | The stability can be influenced by the surrounding chemical environment. |
| Amide | Standard NHS Ester + Amine | Highly stable. | Often considered the gold standard for stable bioconjugation. |
Experimental Protocols
Part 1: Modification of a Protein with this compound
This protocol describes the modification of an antibody with a Bicyclononyne (BCN)-NHS carbonate, a type of this compound.
Materials:
-
Antibody (or other protein of interest) in an amine-free buffer (e.g., PBS).
-
endo-BCN-NHS carbonate
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), aqueous solution
-
Purification column (e.g., gel filtration or spin desalting column) appropriate for the size of the protein.
-
Reaction tubes and standard laboratory equipment.
Procedure:
-
Prepare the Protein Solution:
-
Adjust the concentration of the antibody solution to 1-10 mg/mL in an amine-free buffer.
-
Add 1/10th volume of 1 M NaHCO₃ to the antibody solution to achieve a final pH between 8.0 and 8.5. Ensure the antibody solution is free of stabilizers like BSA or sodium azide.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the endo-BCN-NHS carbonate in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required amount of this compound. For mono-labeling, an 8-fold molar excess is a good starting point. The amount may need to be optimized based on the specific protein and desired degree of labeling.
-
Add the calculated volume of the this compound solution to the protein solution while gently stirring or vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature in the dark.
-
-
Purification of the SCO-Modified Protein:
-
Purify the SCO-modified protein from the unreacted this compound and byproducts using a suitable method such as gel filtration or a spin desalting column.
-
Follow the manufacturer's instructions for the chosen purification column.
-
The purified SCO-modified protein is now ready for the SPAAC reaction. It can be stored according to the stability requirements of the specific protein.
-
Part 2: Fluorescent Labeling via SPAAC Reaction
This protocol describes the labeling of the SCO-modified protein with an azide-functionalized fluorescent dye.
Materials:
-
Purified SCO-modified protein from Part 1.
-
Azide-functionalized fluorescent dye.
-
Phosphate-Buffered Saline (PBS) or other suitable reaction buffer.
-
Purification column (e.g., gel filtration or spin desalting column).
-
Reaction tubes and standard laboratory equipment.
Procedure:
-
Prepare the Azide-Fluorophore Solution:
-
Dissolve the azide-functionalized fluorescent dye in a suitable solvent (e.g., DMSO) to create a stock solution.
-
-
SPAAC Reaction:
-
In a reaction tube, combine the SCO-modified protein with a 2-5 fold molar excess of the azide-fluorophore.
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
-
Purification of the Fluorescently Labeled Protein:
-
Remove the excess, unreacted azide-fluorophore using a suitable purification method like gel filtration or a spin desalting column.
-
The purified fluorescently labeled protein is now ready for use in downstream applications.
-
-
Characterization (Optional but Recommended):
-
Determine the Degree of Labeling (DOL), which is the average number of fluorophore molecules per protein molecule. This can be done using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the maximum absorbance wavelength of the fluorophore.
-
Visualizations
Caption: Experimental workflow for creating a fluorescent probe using this compound.
Caption: Application of a fluorescently labeled antibody for imaging cell surface receptor trafficking.
References
Application Notes and Protocols for SCO-NHS Carbonate in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted drug delivery systems is a cornerstone of modern therapeutics, aiming to enhance efficacy while minimizing off-target toxicity. SCO-NHS carbonate is a versatile heterobifunctional crosslinker that plays a pivotal role in the construction of antibody-drug conjugates (ADCs) and other targeted therapies. This linker facilitates a two-step conjugation strategy, beginning with the reaction of the N-hydroxysuccinimide (NHS) carbonate with primary amines on a targeting moiety, followed by a highly efficient and bioorthogonal copper-free click chemistry reaction with an azide-functionalized payload.
The NHS carbonate forms a stable carbamate linkage with amine-containing molecules such as antibodies, proteins, or amine-functionalized nanoparticles. The cyclooctyne (SCO) group then allows for the specific and covalent attachment of an azide-modified drug molecule via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This copper-free click chemistry approach is advantageous for biological applications as it avoids the cytotoxicity associated with copper catalysts.[1][2]
These application notes provide detailed protocols and supporting data for the use of this compound in the development of targeted drug delivery systems, with a focus on antibody-drug conjugates.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 265.26 g/mol | [3] |
| Formula | C₁₃H₁₅NO₅ | [3] |
| Storage Conditions | -20°C, protected from light and moisture | [3] |
| Solubility | Soluble in DMSO, DMF |
Table 2: Recommended Reaction Parameters for this compound Conjugation
| Parameter | Recommended Value | Notes |
| Targeting Moiety | Antibody or amine-functionalized nanoparticle | Must contain accessible primary amines. |
| Buffer | Phosphate-buffered saline (PBS), pH 7.2-7.4 or Bicarbonate buffer, pH 8.0-8.5 | Amine-free buffers are essential to prevent competing reactions. |
| Molar Ratio (SCO-NHS : Antibody) | 5:1 to 20:1 | This ratio should be optimized to achieve the desired Degree of Labeling (DOL). |
| Reaction Time | 1-2 hours at room temperature | Longer incubation times can be explored to increase DOL. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | Added to a final concentration of 50-100 mM to quench unreacted NHS-carbonate. |
Table 3: Quantitative Analysis of Antibody-Drug Conjugate (ADC) Characteristics
| Parameter | Typical Range | Analytical Method |
| Degree of Labeling (DOL) of SCO | 2 - 8 | UV-Vis Spectroscopy, Mass Spectrometry (MS) |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), Mass Spectrometry (MS) |
| Conjugation Efficiency (Click Reaction) | > 95% | LC-MS |
| In Vitro Plasma Stability (Carbamate Linkage) | > 90% after 7 days | LC-MS |
| Drug Release (Lysosomal Conditions) | > 80% within 48 hours | LC-MS |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol details the steps for labeling a monoclonal antibody (mAb) with this compound to introduce the cyclooctyne moiety.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 100 mM Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified.
-
Exchange the antibody buffer to the Conjugation Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-5 mg/mL in the Conjugation Buffer.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the antibody solution. A starting point of a 10-fold molar excess is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted this compound.
-
-
Purification of the SCO-labeled Antibody:
-
Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., Sephadex G-25 column) equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the purified SCO-labeled antibody.
-
-
Characterization:
-
Determine the protein concentration of the purified SCO-labeled antibody using a BCA assay or by measuring the absorbance at 280 nm.
-
Calculate the Degree of Labeling (DOL) by quantifying the number of SCO moieties per antibody using UV-Vis spectroscopy or mass spectrometry.
-
Protocol 2: Copper-Free Click Chemistry for Drug Conjugation
This protocol describes the conjugation of an azide-modified drug to the SCO-labeled antibody via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
Materials:
-
Purified SCO-labeled Antibody
-
Azide-modified drug
-
Anhydrous DMSO or other suitable solvent for the drug
-
PBS, pH 7.4
-
Purification column (e.g., size-exclusion or hydrophobic interaction chromatography)
-
LC-MS system for analysis
Procedure:
-
Drug-Azide Stock Solution Preparation:
-
Dissolve the azide-modified drug in a suitable solvent (e.g., DMSO) to a concentration of 10-20 mM.
-
-
Click Chemistry Reaction:
-
To the purified SCO-labeled antibody in PBS, add a 3-5 molar excess of the azide-modified drug stock solution.
-
Incubate the reaction mixture overnight at 4°C or for 2-4 hours at room temperature with gentle mixing. The optimal reaction time and temperature may need to be determined empirically.
-
-
Purification of the Antibody-Drug Conjugate (ADC):
-
Remove the unreacted drug-azide and any organic solvent by size-exclusion chromatography or hydrophobic interaction chromatography (HIC).
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the final protein concentration of the ADC.
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as HIC-UV, RP-HPLC, or mass spectrometry.
-
Mandatory Visualizations
Caption: Experimental workflow for the development of an Antibody-Drug Conjugate using this compound.
Caption: General signaling pathway for ADC-mediated targeted drug delivery and cell killing.
Caption: Logical relationship diagram illustrating the key stages in the development of a targeted drug delivery system.
References
Troubleshooting & Optimization
How to prevent hydrolysis of SCO-NHS carbonate during conjugation
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the hydrolysis of SCO-NHS carbonate during bioconjugation experiments, ensuring high-yield, successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive components?
SCO-NHS (Succinimidyl cyclooctyne-N-hydroxysuccinimidyl carbonate) is a heterobifunctional crosslinker. It contains two key reactive groups:
-
SCO (Sydnone-constrained cyclooctyne): This moiety reacts with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry."
-
NHS carbonate (N-hydroxysuccinimidyl carbonate): This is an amine-reactive group that forms a stable carbamate bond with primary amines, such as the lysine residues found on proteins.
Q2: What is NHS-ester hydrolysis and why is it a critical issue in this compound conjugations?
NHS-ester hydrolysis is a chemical reaction where the N-hydroxysuccinimidyl ester reacts with water, breaking down into an inactive carboxylic acid and free N-hydroxysuccinimide (NHS).[1] This is a critical issue because it directly competes with the desired conjugation reaction, where the NHS ester should be reacting with a primary amine on your biomolecule.[1][2][3] Once hydrolyzed, the reagent can no longer participate in the conjugation, which significantly reduces the final yield of your labeled product.
Q3: What are the primary factors that influence the rate of NHS-ester hydrolysis?
The stability of an NHS ester is primarily influenced by three factors:
-
pH: The rate of hydrolysis increases significantly with rising pH.[2]
-
Temperature: Higher temperatures accelerate the rate of both hydrolysis and the desired conjugation reaction.
-
Buffer Composition: The presence of competing nucleophiles, such as primary amines (e.g., Tris buffer), will interfere with the reaction.
Q4: What is the optimal pH for performing an this compound conjugation?
The optimal pH range for NHS ester conjugation is between 7.2 and 8.5. A pH of 8.3-8.5 is frequently recommended as the ideal balance. Below this range, the primary amines on the target molecule are protonated, making them poor nucleophiles and hindering the reaction. Above this range, the rate of hydrolysis of the NHS ester increases dramatically, quickly inactivating the reagent and reducing the conjugation yield.
Q5: How should I prepare and store this compound reagents to minimize hydrolysis?
Proper handling and storage are essential to maintain the reactivity of your this compound.
-
Storage of Powder: Store the solid reagent in a cool, dry place, protected from moisture and light. A desiccator is highly recommended. For long-term storage, -20°C or -80°C is advised.
-
Using Stock Solutions: Aqueous solutions of NHS esters should be used immediately after preparation. Stock solutions in anhydrous (water-free) solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be stored for 1-2 months at -20°C. Before opening a vial of the reagent, always allow it to equilibrate to room temperature to prevent water condensation on the cold powder.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low conjugation efficiency or no reaction | Hydrolysis of this compound | - Ensure the reaction pH is within the optimal range (7.2-8.5).- Use freshly prepared this compound solution.- Minimize the time the reagent is in an aqueous buffer before adding it to the protein solution.- Perform the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis, though this may require a longer reaction time. |
| Inactive reagent | - Store the solid this compound in a desiccator at the recommended temperature.- Prepare stock solutions in anhydrous DMSO or DMF.- Before use, allow the reagent to warm to room temperature before opening to prevent condensation. | |
| Presence of competing primary amines in the buffer | - Use a buffer that does not contain primary amines, such as phosphate, borate, or carbonate buffer.- Avoid using Tris-based buffers (e.g., TBS). | |
| Incorrect molar ratio of this compound to the target molecule | - Increase the molar excess of this compound. A 5- to 20-fold molar excess is a common starting point. | |
| Precipitation of the this compound during the reaction | Low aqueous solubility of the reagent | - Some non-sulfonated NHS-ester reagents have poor water solubility. Dissolve the this compound in a small amount of water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture. The final concentration of the organic solvent should typically be kept low (e.g., <10%). |
| Inconsistent results between experiments | Variability in reagent quality or reaction setup | - Use this compound from the same lot number.- Prepare fresh buffer for each experiment.- Standardize all reaction parameters, including concentrations, volumes, temperature, and incubation time. |
Data Presentation
Table 1: Half-life of NHS Esters at Different pH and Temperature
This table summarizes the stability of the NHS ester moiety, which is the reactive group in this compound responsible for conjugation. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | ~1 hour |
| 8.5 | Room Temperature | ~180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | ~125 minutes |
Note: These values are for general NHS esters and can vary depending on the specific molecule. However, they provide a good indication of the trend in stability.
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein
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Buffer Preparation: Prepare a suitable amine-free reaction buffer, such as 100 mM sodium phosphate, 50 mM sodium borate, or 100 mM sodium carbonate, and adjust the pH to 8.3-8.5.
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Protein Preparation: Dissolve the protein to be conjugated in the reaction buffer at a concentration of 2-5 mg/mL. If the protein is in a buffer containing primary amines (like Tris), perform a buffer exchange into the reaction buffer using a desalting column or dialysis.
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This compound Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
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Conjugation Reaction: a. Calculate the required volume of the this compound stock solution to achieve the desired molar excess (a 10-20 fold molar excess over the protein is a good starting point). b. Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. c. Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
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Quenching the Reaction (Optional): To stop the reaction, add a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 50-100 mM. Incubate for 10-15 minutes at room temperature.
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Purification: Remove the excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Visualizations
Caption: Competing reactions of this compound.
Caption: Troubleshooting workflow for low conjugation yield.
References
Optimizing molar ratio of SCO-NHS carbonate to protein for efficient labeling
Welcome to the technical support center for optimizing the molar ratio of Sulfo-Cyclooctyne-NHS (SCO-NHS) carbonate to protein for efficient labeling. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal and reproducible labeling of their proteins of interest.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of SCO-NHS carbonate to protein for labeling?
A1: There is no single optimal ratio for all proteins. The ideal molar ratio depends on the protein's characteristics (e.g., number of available lysine residues, concentration) and the desired Degree of Labeling (DOL). A good starting point for optimization is to test a range of molar ratios. For many antibodies and other proteins, a dye-to-protein molar ratio of 5:1 to 20:1 is a common starting range.[1][2] It is highly recommended to perform small-scale trial reactions with varying ratios, such as 5:1, 10:1, and 20:1, to determine the best conditions for your specific protein.[2] For mono-labeling, an 8-fold molar excess is often a good empirical starting point.[3][4]
Q2: What is the Degree of Labeling (DOL) and why is it important?
A2: The Degree of Labeling (DOL), also known as the Dye-to-Protein (D/P) ratio, represents the average number of this compound molecules conjugated to a single protein molecule. It is a critical parameter for ensuring experimental reproducibility. Under-labeling can result in a weak signal, while over-labeling can lead to protein aggregation, reduced solubility, and potential loss of biological activity.
Q3: How does the reaction pH affect labeling efficiency?
A3: The reaction of NHS esters and carbonates with primary amines (like the side chain of lysine residues and the N-terminus of the protein) is strongly pH-dependent. The optimal pH for the labeling reaction is typically between 8.3 and 8.5. At a lower pH, the primary amino groups are protonated, making them less nucleophilic and thus less reactive with the NHS carbonate. At a pH higher than optimal, the hydrolysis of the this compound increases significantly, which reduces the amount of reagent available to react with the protein.
Q4: What buffers are recommended for the labeling reaction?
A4: It is crucial to use an amine-free buffer for the labeling reaction, as buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the this compound. Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer at a pH of 8.3-8.5.
Q5: My this compound is not readily soluble in the aqueous reaction buffer. What should I do?
A5: Many NHS esters and carbonates have low solubility in aqueous solutions. It is recommended to first dissolve the this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution. This stock solution can then be added to the protein solution in the reaction buffer. The final concentration of the organic solvent in the reaction mixture should typically not exceed 10% to avoid denaturation of the protein.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency / Low DOL | 1. Suboptimal Molar Ratio: The molar excess of this compound is too low. 2. Incorrect pH: The reaction buffer pH is too low (below 8.0). 3. Hydrolysis of this compound: The reagent was exposed to moisture before use, or the reaction pH is too high. 4. Competing Amines: The protein solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine, BSA). 5. Low Protein Concentration: The protein concentration is too low, leading to slower reaction kinetics. | 1. Increase the molar excess of the this compound in the reaction. 2. Ensure the reaction buffer is at the optimal pH of 8.3-8.5. 3. Prepare the this compound stock solution immediately before use with anhydrous solvent. Avoid repeated freeze-thaw cycles of the stock solution. 4. Buffer exchange the protein into an amine-free buffer like PBS or sodium bicarbonate. 5. Concentrate the protein to a recommended range of 1-10 mg/mL. |
| Protein Precipitation / Aggregation | 1. Over-labeling: A high DOL can increase the hydrophobicity of the protein, leading to aggregation. 2. High Concentration of Organic Solvent: Adding a large volume of the this compound stock solution can denature the protein. 3. Incorrect Protein Handling: Vigorous vortexing or prolonged exposure to room temperature can cause some proteins to aggregate. | 1. Reduce the molar ratio of this compound to protein in the reaction. 2. Prepare a more concentrated stock solution of the this compound to minimize the volume of organic solvent added. 3. Add the this compound stock solution slowly to the protein solution while gently stirring. |
| Inconsistent Results | 1. Inaccurate Protein Concentration Measurement: The initial protein concentration was not accurately determined. 2. Variability in this compound Reactivity: The reagent may have degraded due to improper storage. | 1. Accurately determine the protein concentration before starting the labeling reaction. 2. Use a fresh vial of this compound and store it properly according to the manufacturer's instructions, protected from moisture. |
Experimental Protocols
Detailed Methodology for Optimizing Molar Ratio
This protocol describes a small-scale experiment to determine the optimal this compound-to-protein molar ratio.
Materials:
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Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
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This compound
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Anhydrous dimethyl sulfoxide (DMSO)
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Purification column (e.g., desalting column)
Procedure:
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Protein Preparation:
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Dissolve or buffer-exchange your protein into 0.1 M sodium bicarbonate buffer, pH 8.3.
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Adjust the protein concentration to 1-10 mg/mL.
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Ensure the protein solution is free of any amine-containing substances.
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This compound Stock Solution Preparation:
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Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
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Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO. This solution should be used immediately.
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Labeling Reaction:
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Set up three separate reactions for your protein.
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Add the calculated volume of the 10 mM this compound stock solution to each protein sample to achieve the target molar ratios (e.g., 5:1, 10:1, 20:1).
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Add the dye dropwise while gently stirring the protein solution.
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Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight, protected from light.
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Purification:
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Purify the labeled protein from the unreacted this compound using a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).
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Characterization:
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Determine the protein concentration and the degree of labeling (DOL) for each reaction.
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Quantitative Data Summary
Table 1: Recommended Starting Molar Ratios and Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| Molar Excess of this compound | 5:1 to 20:1 | The optimal ratio is protein-dependent and should be determined empirically. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Reaction pH | 8.3 - 8.5 | Critical for optimal reactivity of primary amines and minimizing hydrolysis of the NHS carbonate. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Must be free of primary amines. |
| Reaction Time | 1 - 4 hours at room temperature or overnight at 4°C | Longer incubation times may be needed for less reactive proteins. |
| Co-solvent (for SCO-NHS stock) | Anhydrous DMSO or DMF | Final concentration in the reaction should ideally be <10%. |
Visualizations
Caption: Workflow for optimizing this compound to protein labeling.
Caption: Relationship between molar ratio, DOL, and experimental outcomes.
References
Best buffer conditions for SCO-NHS carbonate reactions
This technical support center provides guidance on the optimal buffer conditions and troubleshooting for SCO-NHS (Succinimidyl Carbonate N-Hydroxysuccinimide) ester reactions with primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of an SCO-NHS carbonate reaction?
The this compound functional group reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) via nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the carbonate, which results in the displacement of the N-hydroxysuccinimide (NHS) leaving group and the formation of a stable carbamate linkage.[1]
Q2: What is the optimal pH for this compound reactions?
The optimal pH for this compound reactions is a balance between ensuring the primary amine is sufficiently deprotonated to be nucleophilic and minimizing the hydrolysis of the NHS ester. A pH range of 8.3 to 8.5 is generally recommended for efficient conjugation.[1][2] At a lower pH, the amine groups are protonated and less reactive, while at a higher pH, the rate of NHS ester hydrolysis increases significantly, which can lead to lower yields.[3]
Q3: Which buffers are recommended for this compound reactions?
Amine-free buffers are essential to prevent competition with the target molecule. Recommended buffers include:
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Sodium Bicarbonate (0.1 M, pH 8.3-8.5)[1]
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Borate Buffer (50 mM, pH 8.5)
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Phosphate-Buffered Saline (PBS) (pH 7.2-8.0), with the pH adjusted to the optimal range if necessary.
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HEPES Buffer
Q4: Which buffers and substances should be avoided?
It is critical to avoid buffers and solutions containing primary amines, as they will compete with the target molecule for reaction with the SCO-NHS ester. Substances to avoid include:
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Tris (tris(hydroxymethyl)aminomethane) buffers
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Glycine
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Ammonium salts
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High concentrations of sodium azide (>3 mM)
If your sample is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before starting the conjugation.
Q5: How should this compound reagents be stored and handled?
This compound reagents are sensitive to moisture and should be stored in a desiccated environment at -20°C. To prevent condensation, allow the reagent vial to equilibrate to room temperature before opening. It is best to prepare fresh solutions in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use and avoid repeated freeze-thaw cycles of stock solutions.
Troubleshooting Guide
Q6: My conjugation yield is very low. What are the likely causes?
Low conjugation yield can be attributed to several factors:
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Hydrolysis of the SCO-NHS ester: This is a primary competing reaction in aqueous solutions. The rate of hydrolysis increases with pH.
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Suboptimal reaction pH: If the pH is too low, the amine on the target molecule will be protonated and unreactive. If the pH is too high, the SCO-NHS ester will hydrolyze rapidly.
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Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris) will compete with the target molecule.
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Poor solubility of the reagent: Ensure the SCO-NHS ester is fully dissolved in an anhydrous solvent before adding it to the reaction mixture.
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Low protein concentration: The competing hydrolysis reaction is more significant in dilute protein solutions. Protein concentrations between 2-10 mg/mL are recommended.
Q7: How can I minimize the hydrolysis of my this compound ester?
To minimize hydrolysis:
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Prepare the stock solution of the SCO-NHS ester in an anhydrous organic solvent (e.g., DMSO or DMF) immediately before use.
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Add the SCO-NHS ester solution to your amine-containing solution promptly after preparation.
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Control the reaction time; prolonged incubation, especially at high pH, can lead to significant hydrolysis.
Q8: The reaction is not working, how can I test the reactivity of my SCO-NHS ester?
You can assess the reactivity of an NHS ester reagent by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base. A significant increase in absorbance after base treatment indicates that the reagent was active.
Data Presentation
Table 1: Recommended Buffer Conditions for this compound Reactions
| Parameter | Recommended Range/Type | Notes |
| pH | 8.3 - 8.5 | Balances amine reactivity and ester stability. |
| Recommended Buffers | Sodium Bicarbonate, Borate, PBS (pH adjusted), HEPES | Must be free of primary amines. |
| Incompatible Buffers | Tris, Glycine, Ammonium Salts | Contain primary amines that compete with the reaction. |
| Buffer Concentration | 50 - 100 mM | Provides adequate buffering capacity. |
Table 2: Half-life of NHS Esters at Different pH Values
| pH | Half-life at 4°C |
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
This data is for general NHS esters and illustrates the significant impact of pH on stability. The hydrolysis rate of succinimidyl carbonate is relatively fast.
Experimental Protocols
Protocol 1: General Protein Labeling with an this compound Ester
Materials:
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Protein to be labeled (in a compatible buffer)
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This compound labeling reagent
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Anhydrous DMSO or DMF
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Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Size-exclusion chromatography column for purification
Procedure:
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Prepare the Protein Solution: Dissolve or dialyze the protein into the reaction buffer at a concentration of 2.5-10 mg/mL. Ensure the solution is free of any amine-containing substances.
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Prepare the SCO-NHS Ester Stock Solution: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 10 mM.
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Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the SCO-NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
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Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
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Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
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Purify the Conjugate: Remove the excess, unreacted reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Visualizations
References
Technical Support Center: Optimizing SCO-NHS Carbonate Solubility for Aqueous Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with SCO-NHS carbonate and similar hydrophobic NHS esters in aqueous reaction environments.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my aqueous reaction buffer. What should I do?
A1: this compound, like many N-hydroxysuccinimide (NHS) esters, has low solubility in aqueous solutions.[1][2] The recommended procedure is to first dissolve the this compound in a small amount of a water-miscible, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[3][4][5] This stock solution can then be added dropwise to your aqueous reaction buffer while vortexing. It is crucial to keep the final concentration of the organic solvent in the reaction mixture low (typically below 10%) to avoid denaturation or precipitation of proteins.
Q2: What is the optimal pH for conducting aqueous reactions with this compound?
A2: The optimal pH for reactions involving NHS esters and primary amines (like those on proteins) is a balance between maximizing the nucleophilicity of the amine and minimizing the hydrolysis of the NHS ester. A pH range of 7.2 to 8.5 is generally effective, with the optimal pH typically being between 8.3 and 8.5. At lower pH values, the amine groups are protonated and less reactive, while at higher pH values, the rate of NHS ester hydrolysis increases significantly, reducing conjugation efficiency.
Q3: Which buffers are compatible with this compound reactions?
A3: It is essential to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), bicarbonate, borate, and HEPES buffers. Buffers to avoid include Tris (tris(hydroxymethyl)aminomethane) and glycine, as they contain primary amines and can quench the reaction.
Q4: How can I improve the solubility of my final protein conjugate if it precipitates after labeling with a hydrophobic molecule like this compound?
A4: Precipitation of the final conjugate can occur if the attached molecule is very hydrophobic. To mitigate this, consider using a modified this compound that incorporates a hydrophilic linker, such as a polyethylene glycol (PEG) spacer. PEGylation can enhance the water solubility of both the labeling reagent and the resulting conjugate.
Q5: Are there more water-soluble alternatives to standard NHS esters?
A5: Yes, sulfo-NHS esters are a class of amine-reactive reagents that are inherently more water-soluble due to the presence of a sulfonate group on the N-hydroxysuccinimide ring. This modification increases the hydrophilicity of the molecule, often allowing it to be dissolved directly in aqueous buffers without the need for organic co-solvents. Using a sulfo-NHS analog of your cyclooctyne reagent, if available, would be a direct solution to solubility issues.
Troubleshooting Guide
Problem: Precipitate forms immediately upon adding the this compound stock solution to the aqueous buffer.
| Possible Cause | Recommended Solution |
| High Concentration of Organic Solvent | The final concentration of DMSO or DMF in your reaction should ideally be less than 10%. Use a more concentrated stock solution of the this compound to minimize the volume of organic solvent added. |
| "Salting Out" Effect | The rapid addition of a concentrated organic solution to an aqueous buffer can cause the hydrophobic compound to precipitate. Add the this compound stock solution slowly and dropwise to the protein solution while gently vortexing to ensure rapid mixing and dispersion. |
| Low Protein Concentration | In dilute protein solutions, the rate of hydrolysis of the NHS ester can be a more significant competing reaction, and the hydrophobic NHS ester may not have sufficient binding partners to remain in solution. If possible, increase the concentration of your protein to 1-10 mg/mL. |
Problem: Low labeling efficiency or inconsistent results.
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | NHS esters are sensitive to moisture. Ensure the reagent is stored in a desiccated environment at -20°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare the stock solution in anhydrous DMSO or DMF immediately before use and do not store stock solutions for extended periods. |
| Incorrect Buffer pH | Verify that the pH of your reaction buffer is within the optimal range of 8.3-8.5. A pH that is too low will result in unreactive, protonated amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester. |
| Presence of Amine-Containing Buffers | Ensure your protein solution is free from buffers like Tris or glycine. If necessary, perform a buffer exchange into a compatible buffer like PBS before starting the conjugation reaction. |
Quantitative Data
The stability of the NHS ester is highly dependent on the pH of the aqueous environment. Higher pH leads to faster hydrolysis, which competes with the desired amine reaction.
Table 1: Half-life of NHS Esters at Various pH Values
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 4 | 4-5 hours |
| 8.0 | 25 | ~1 hour |
| 8.6 | 4 | ~10 minutes |
| 9.0 | 25 | < 10 minutes |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with this compound
This protocol provides a general method for conjugating a hydrophobic NHS ester, such as this compound, to a protein in an aqueous buffer.
Materials:
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Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
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This compound
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Anhydrous, amine-free DMSO or DMF
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Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)
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Desalting column or dialysis equipment for purification
Procedure:
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Prepare the Protein Solution: Adjust the concentration of your protein to 1-10 mg/mL in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).
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Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
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Perform the Labeling Reaction: Slowly add the desired molar excess (typically 5 to 20-fold) of the this compound stock solution to the protein solution while gently stirring or vortexing. Ensure the final concentration of the organic solvent remains below 10%.
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Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice.
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Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
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Purify the Conjugate: Remove unreacted this compound and byproducts using a desalting column, gel filtration, or dialysis against a suitable storage buffer.
Visualizations
Caption: Troubleshooting workflow for improving the solubility of hydrophobic NHS esters.
Caption: Competing reaction pathways for NHS esters in aqueous solutions.
References
Technical Support Center: Purification of SCO-NHS Carbonate Labeled Proteins
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification strategies for proteins labeled with Sulfo-N-hydroxysuccinimide (SCO-NHS) carbonate esters. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying SCO-NHS carbonate labeled proteins?
A1: The three primary methods for purifying proteins after labeling with this compound esters are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF). These techniques are effective at removing unreacted SCO-NHS esters, hydrolyzed esters, and other small molecule impurities from the labeled protein conjugate.[1][2][] The choice of method depends on factors such as the scale of the purification, the desired final concentration of the protein, and the required processing time.[4]
Q2: Why is purification necessary after labeling with this compound?
A2: Purification is a critical step to remove excess and hydrolyzed this compound, as well as any byproducts of the labeling reaction.[4] Failure to remove these impurities can lead to several issues, including:
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Inaccurate characterization: The presence of free label can interfere with the determination of the degree of labeling (DOL).
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Reduced stability: Unreacted reagents can potentially modify the protein over time, leading to aggregation or loss of function.
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Cellular toxicity in downstream applications: Free cytotoxic drugs, if used in antibody-drug conjugate (ADC) preparation, are highly toxic and must be removed.
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Interference with downstream assays: Unreacted label can compete with the labeled protein in binding assays or cause high background signals.
Q3: What is the principle behind each purification method?
A3:
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Size Exclusion Chromatography (SEC): This chromatographic technique separates molecules based on their size. The reaction mixture is passed through a column packed with a porous resin. Larger molecules (the labeled protein) cannot enter the pores and elute first, while smaller molecules (unreacted label and byproducts) enter the pores and have a longer path to travel, thus eluting later.
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Dialysis: This method involves the use of a semi-permeable membrane that allows the passage of small molecules while retaining larger molecules. The reaction mixture is placed in a dialysis bag or cassette, which is then submerged in a large volume of buffer. The small, unreacted molecules diffuse across the membrane into the buffer, effectively purifying the labeled protein inside the bag.
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Tangential Flow Filtration (TFF): In TFF, the reaction mixture is pumped tangentially across the surface of a membrane. The pressure difference across the membrane drives small molecules (like unreacted label) through the pores, while the larger labeled protein is retained. This method is highly efficient for concentrating and buffer exchanging samples.
Q4: How do I choose the right purification method for my experiment?
A4: The selection of the purification method depends on your specific experimental needs:
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For small-scale purifications and high resolution: SEC is an excellent choice.
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For gentle buffer exchange and removal of small molecules at a lab scale: Dialysis is a simple and effective, albeit slower, method.
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For large-scale, rapid, and automated purification and concentration: TFF is the preferred method in industrial settings due to its scalability and speed.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound labeled proteins.
Problem 1: Low Protein Recovery After Purification
| Possible Cause | Recommended Solution |
| Protein precipitation or aggregation | Optimize labeling conditions to avoid over-labeling, which can increase hydrophobicity and lead to aggregation. Consider including stabilizing excipients in your buffers. For SEC, ensure the column is not interacting with your protein; if it is, adjust the mobile phase composition (e.g., salt concentration). |
| Non-specific binding to the purification matrix | For SEC, select a column with a matrix known for low protein binding. For TFF and dialysis, ensure the membrane material is compatible with your protein. Pre-blocking the membrane with a protein solution like bovine serum albumin (BSA) can sometimes help, but this is not suitable if BSA will interfere with downstream applications. |
| Incorrect molecular weight cut-off (MWCO) for dialysis or TFF membrane | Use a membrane with an MWCO that is significantly smaller than the molecular weight of your protein (typically 3-5 times smaller) to prevent loss of the labeled protein. |
| Improper handling during purification | Avoid excessive foaming or shear stress, especially during TFF, as this can denature and lead to the loss of your protein. |
Problem 2: High Levels of Unreacted SCO-NHS Ester in the Final Product
| Possible Cause | Recommended Solution |
| Insufficient purification cycles | For dialysis, increase the number of buffer changes and the total dialysis time. For TFF, increase the number of diafiltration volumes. For SEC, ensure the column length is adequate for sufficient separation. |
| Inappropriate pore size or MWCO | For SEC, use a resin with a pore size optimized for the separation of your protein from the small molecule label. For dialysis and TFF, use a membrane with an MWCO that allows efficient passage of the unreacted label. |
| Aggregation of the SCO-NHS ester | Ensure the SCO-NHS ester is fully dissolved in the reaction buffer. Aggregates may be too large to be efficiently removed by the chosen purification method. |
Problem 3: Protein Aggregation Observed After Purification
| Possible Cause | Recommended Solution |
| Over-labeling of the protein | Reduce the molar excess of the SCO-NHS ester during the labeling reaction. A high degree of labeling can alter the protein's surface properties, leading to aggregation. |
| Inappropriate buffer conditions | The pH and ionic strength of the final buffer can significantly impact protein stability. Perform a buffer screen to identify the optimal storage conditions for your labeled protein. |
| Concentration-dependent aggregation | If aggregation occurs after concentrating the protein, determine the maximum stable concentration for your labeled protein. Consider adding stabilizing excipients like arginine or sucrose to the final formulation. |
| Freeze-thaw instability | Aliquot the purified labeled protein into single-use volumes to avoid repeated freeze-thaw cycles. The addition of cryoprotectants like glycerol may also be beneficial. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for the different purification methods. The values represent typical ranges and may vary depending on the specific protein, label, and experimental conditions.
Table 1: Comparison of Purification Method Performance
| Parameter | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Protein Recovery (%) | > 90% | > 90% | > 95% |
| Final Purity (%) | High (>98%) | High (>98%) | High (>98%) |
| Removal of Free Label | > 99% | > 99% (with sufficient buffer changes) | > 99.8% |
| Processing Time | Moderate (hours) | Slow (hours to days) | Fast (minutes to hours) |
| Scalability | Limited | Limited | Highly scalable |
| Cost | Moderate to High (column and system) | Low (membranes and buffers) | High (system and cassettes) |
Table 2: Endotoxin Levels After Purification
| Purification Method | Typical Endotoxin Level (EU/mg) |
| Size Exclusion Chromatography (SEC) | < 0.1 |
| Tangential Flow Filtration (TFF) | < 0.2 |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
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Column Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at the recommended flow rate. Ensure the buffer is degassed to prevent bubble formation.
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Sample Loading: Load the crude labeled protein solution onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.
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Elution: Elute the protein with the equilibration buffer at a constant flow rate.
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Fraction Collection: Collect fractions as the protein and free label elute from the column. The labeled protein will elute in the earlier fractions.
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Analysis: Analyze the collected fractions using UV-Vis spectroscopy (at 280 nm for protein and the specific wavelength for the label) to determine the protein-containing fractions and their purity.
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Pooling and Concentration: Pool the fractions containing the purified labeled protein. If necessary, concentrate the pooled fractions using a suitable method like centrifugal ultrafiltration.
Protocol 2: Purification by Dialysis
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Membrane Preparation: Prepare the dialysis membrane (tubing or cassette) according to the manufacturer's instructions. This usually involves rinsing with deionized water and the dialysis buffer.
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Sample Loading: Load the labeled protein solution into the dialysis tubing or cassette, leaving some headspace to allow for potential volume changes.
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Dialysis: Place the sealed dialysis device in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume). Stir the buffer gently at 4°C.
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Buffer Changes: Change the dialysis buffer at least three times over a period of 24-48 hours to ensure complete removal of the unreacted label.
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Sample Recovery: Carefully remove the purified labeled protein from the dialysis device.
Protocol 3: Purification by Tangential Flow Filtration (TFF)
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System Setup: Install a TFF cassette with the appropriate molecular weight cut-off (MWCO) into the TFF system.
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System Equilibration: Equilibrate the system by flushing with the desired final buffer.
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Sample Loading: Load the labeled protein solution into the system's reservoir.
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Concentration (Optional): If a higher final concentration is desired, concentrate the sample by allowing the permeate to exit the system while retaining the protein.
-
Diafiltration (Buffer Exchange): Add the final buffer to the reservoir at the same rate as the permeate is being removed. This process, known as diafiltration, washes away the unreacted label and exchanges the buffer. Typically, 5-10 diavolumes are sufficient for complete removal of small molecules.
-
Final Concentration and Recovery: After diafiltration, concentrate the sample to the desired final volume and recover the purified, concentrated labeled protein from the system.
Visualizations
References
Impact of pH on SCO-NHS carbonate reaction efficiency and stability
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the impact of pH on the efficiency and stability of SCO-NHS (Succinimidyl Carbonate-Oxonorbornene) reactions. Here you will find frequently asked questions, a troubleshooting guide, and detailed protocols to help optimize your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of an SCO-NHS carbonate reaction with a primary amine?
The SCO-NHS reagent is used to conjugate a molecule (often a protein or antibody) containing a primary amine (-NH₂) with a molecule containing an azide group via a click chemistry-compatible oxonorbornene moiety. The reaction is a two-step process. The first and most critical step, which is highly pH-dependent, is the reaction of the N-hydroxysuccinimide (NHS) ester end of the linker with a primary amine (e.g., the ε-amino group of a lysine residue on a protein) to form a stable amide bond.[1][2] This is a nucleophilic acyl substitution reaction where the unprotonated amine attacks the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide as a byproduct.[1][3]
Q2: What is the optimal pH for an SCO-NHS reaction with a primary amine?
The optimal pH for most NHS ester conjugations is between 7.2 and 8.5.[1] A pH of 8.3-8.5 is frequently recommended as an ideal starting point that balances amine reactivity with NHS ester stability.
Q3: How does pH critically influence the reaction efficiency?
The pH of the reaction buffer is a crucial parameter because it governs two competing processes:
-
Amine Reactivity: The reactive species is the deprotonated, uncharged primary amine (-NH₂), which is a strong nucleophile. At a pH below 7, the amine group is predominantly protonated (-NH₃⁺), making it non-nucleophilic and significantly slowing down or preventing the conjugation reaction. As the pH increases into the 7.2-8.5 range, the concentration of the reactive deprotonated amine increases, favoring the desired reaction.
-
NHS Ester Stability (Hydrolysis): The NHS ester is highly susceptible to hydrolysis, a reaction with water that cleaves the ester, rendering it inactive. The rate of this hydrolysis reaction increases significantly as the pH rises, especially above pH 8.5. This competing hydrolysis reaction reduces the amount of active NHS ester available to react with the target amine, thereby lowering the final conjugation yield.
Therefore, the optimal pH is a compromise that maximizes amine reactivity while minimizing the rate of NHS ester hydrolysis.
Q4: What happens if the reaction pH is too low or too high?
-
Too Low (pH < 7.0): The target primary amines will be protonated (-NH₃⁺), making them poor nucleophiles. This will result in a very slow or negligible reaction rate, leading to extremely low or no conjugation yield.
-
Too High (pH > 8.5): The hydrolysis of the SCO-NHS ester will be very rapid. The reagent may become completely inactivated within minutes, before it has a chance to react with the target amine. This also leads to a significantly reduced conjugation yield.
Q5: Which buffers should I use for the SCO-NHS reaction?
It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.
-
Recommended Buffers: Phosphate-buffered saline (PBS), Sodium Bicarbonate, Sodium Phosphate, HEPES, or Borate buffers are excellent choices. A 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate buffer at pH 8.3-8.5 is a common and effective choice.
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (Tris-HCl) or glycine, must be avoided in the reaction mixture as they will quench the reaction. If your protein is stored in a Tris-based buffer, a buffer exchange must be performed before starting the conjugation.
Quantitative Data Presentation
Table 1: Effect of pH on the Stability (Half-life) of NHS Esters
The stability of the NHS ester is inversely proportional to the pH of the aqueous solution. The half-life is the time required for 50% of the active NHS ester to be hydrolyzed. This data highlights the critical need for precise pH control and prompt use of the reagent once it is in an aqueous environment.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | |
| 7.0 | Room Temperature | ~1 - 7 hours | |
| 8.0 | 4 | ~1 hour | |
| 8.0 | Room Temperature | ~1 hour | |
| 8.5 | Room Temperature | ~180 minutes | |
| 8.6 | 4 | 10 minutes | |
| 9.0 | Room Temperature | ~110 - 125 minutes |
Data is compiled from various sources studying NHS and Sulfo-NHS esters and may vary slightly based on the specific molecule and buffer conditions.
Visualizations
Reaction Pathway Diagram
Caption: Competing reaction pathways for SCO-NHS esters influenced by pH.
Experimental Workflow Diagram
Caption: General experimental workflow for protein conjugation using SCO-NHS.
Troubleshooting Guide
Problem: Low or No Conjugation Yield
Low yield is the most common issue and can almost always be traced back to a few key factors, with pH being the most critical.
| Possible Cause | Recommended Solution(s) |
| 1. Suboptimal Reaction pH | Verify Buffer pH: Do not assume the buffer pH is correct. Measure the pH of your final protein solution just before adding the NHS ester. Large-scale reactions can become acidic over time due to hydrolysis, which releases N-hydroxysuccinimide. Consider using a more concentrated buffer to maintain pH stability.Optimize pH: The ideal pH is 8.3-8.5. If your yield is low, confirm you are in this range. A pH below 7.2 will prevent the reaction, while a pH above 8.6 will rapidly destroy the reagent. |
| 2. Hydrolyzed SCO-NHS Reagent | Prepare Fresh: Always dissolve the SCO-NHS ester in anhydrous DMSO or DMF immediately before use. Do not store the reagent in aqueous solutions.Proper Storage: Store the solid, un-dissolved reagent desiccated at -20°C or lower. Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the powder over time. |
| 3. Presence of Competing Amines | Use Amine-Free Buffers: Ensure your reaction buffer (e.g., PBS, Bicarbonate, Borate) is free from primary amines.Buffer Exchange: If your protein was purified or stored in a buffer containing Tris or glycine, you must perform a buffer exchange via dialysis or a desalting column before starting the conjugation. |
| 4. Poor Reagent Solubility | Use Anhydrous Solvent: While SCO-NHS linkers are often designed for solubility, ensure the stock solution is fully dissolved in high-quality, anhydrous DMSO or DMF before adding it to the aqueous reaction buffer. |
| 5. Steric Hindrance | Increase Reaction Time/Temp: If the target amines on your protein are in a sterically hindered location, consider increasing the incubation time (e.g., overnight at 4°C) or performing the reaction at room temperature instead of on ice. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low SCO-NHS conjugation yield.
Experimental Protocols
General Protocol for Protein Labeling with SCO-NHS Ester
This protocol provides a general guideline. The optimal molar ratio of SCO-NHS ester to protein and incubation times may need to be determined empirically for your specific application.
1. Materials
-
Protein of interest (in an amine-free buffer)
-
SCO-NHS ester reagent
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3.
-
Anhydrous Solvent: High-quality, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Purification: Desalting column (e.g., PD-10), dialysis equipment, or size-exclusion chromatography (SEC) system.
2. Methodology
-
Prepare the Protein Solution:
-
Ensure your protein is in an appropriate amine-free buffer. If it is in a buffer like Tris-HCl, perform a buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 1-10 mg/mL.
-
Using a calibrated pH meter, carefully verify and adjust the pH of the protein solution to 8.3.
-
-
Prepare the SCO-NHS Ester Solution:
-
Allow the vial of solid SCO-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use , dissolve the SCO-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not store this solution.
-
-
Perform the Conjugation Reaction:
-
Calculate the volume of the SCO-NHS stock solution needed to achieve the desired molar excess over the protein. A 5- to 20-fold molar excess is a common starting point.
-
Add the calculated volume of the SCO-NHS solution to the protein solution while gently stirring or vortexing.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Protect from light if the SCO-NHS reagent is attached to a fluorescent dye.
-
-
Quench the Reaction (Optional):
-
To stop the reaction and consume any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris).
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove the excess, unreacted SCO-NHS reagent, the NHS byproduct, and quenching reagents from the labeled protein.
-
This is typically achieved using a desalting column, gel filtration, or dialysis against a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the purified conjugate using appropriate methods (e.g., UV-Vis spectroscopy, SDS-PAGE, Mass Spectrometry) to confirm successful conjugation and determine the degree of labeling.
-
References
Long-term storage and stability of SCO-NHS carbonate reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and use of SCO-NHS carbonate reagents. Find answers to frequently asked questions and troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound reagents for optimal long-term stability?
A: this compound reagents are highly sensitive to moisture.[1][2] For long-term storage (months to years), it is recommended to keep the solid reagent at -20°C or -80°C in a desiccated environment, protected from light.[1][3][4] Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent moisture from the air condensing onto the reagent.
Q2: Can I prepare stock solutions of this compound? If so, how should they be stored?
A: It is best to prepare solutions of this compound immediately before use, as the NHS-ester moiety readily hydrolyzes in the presence of water. If a stock solution is necessary, it should be prepared in a high-quality, anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These stock solutions can be aliquoted and stored at -20°C for 1-2 months or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. Aqueous solutions of NHS esters are not stable and should be used immediately.
Q3: What is the primary cause of this compound degradation, and how can I prevent it?
A: The primary degradation pathway for this compound is hydrolysis, where the reagent reacts with water to form an inactive carboxylate and N-hydroxysuccinimide (NHS). This reaction is significantly accelerated at higher pH values and temperatures. To prevent hydrolysis, always use anhydrous solvents for reconstitution, store the reagent under desiccated conditions, and perform conjugation reactions promptly after preparing the aqueous reaction mixture.
Q4: What is the optimal pH for conjugation reactions with this compound?
A: The optimal pH range for reacting NHS esters with primary amines is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as the ideal balance for efficient conjugation. Below pH 7.2, the target amine groups are protonated and less reactive. Above pH 8.5, the rate of reagent hydrolysis increases dramatically, which competes with the conjugation reaction and reduces the yield.
Q5: Which buffers are compatible with this compound reactions, and which should be avoided?
A: It is critical to use amine-free buffers. Compatible buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency.
Stability Data
The stability of the NHS ester is highly dependent on pH and temperature. The half-life is the time it takes for 50% of the reactive ester to hydrolyze.
Table 1: Recommended Storage Conditions for this compound
| Storage Type | Temperature | Conditions | Duration |
|---|---|---|---|
| Solid Reagent (Long-term) | -20°C to -80°C | Desiccated, protected from light | Months to years |
| Anhydrous Stock Solution | -20°C | In anhydrous DMSO or DMF | 1-2 months |
| Anhydrous Stock Solution | -80°C | In anhydrous DMSO or DMF | Up to 6 months |
| Aqueous Solution | N/A | Not Recommended | Use Immediately |
Table 2: Half-life of NHS Esters in Aqueous Solution at Various pH Values
| pH | Temperature (°C) | Half-life |
|---|---|---|
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temp | ~3.5 hours |
| 8.5 | Room Temp | ~2-3 hours |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temp | ~2 hours |
Note: Data is for general NHS esters and can be used as a guideline for this compound. The exact half-life can vary based on the specific molecule.
Troubleshooting Guides
Problem: Low or No Conjugation Yield
| Question | Possible Cause | Recommended Solution |
| Did you check the activity of your this compound reagent? | The reagent may have hydrolyzed due to improper storage or handling. | Test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a base. (See Experimental Protocol 2). |
| Was the reaction buffer pH within the optimal range (7.2-8.5)? | A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate reagent hydrolysis. | Verify the pH of your reaction buffer. Adjust to pH 8.3-8.5 for optimal results. |
| Did your buffer contain primary amines (e.g., Tris, glycine)? | Amine-containing buffers compete with the target molecule for the NHS ester. | Perform a buffer exchange into an amine-free buffer such as PBS, borate, or carbonate buffer before starting the conjugation. |
| Was the concentration of your target molecule too low? | The rate of hydrolysis is a more significant competitor in dilute protein or biomolecule solutions. | Increase the concentration of your target molecule if possible. Recommended concentrations are typically 1-10 mg/mL. |
| Was the this compound solution prepared immediately before use? | The NHS ester hydrolyzes rapidly in aqueous solutions. | Always prepare the reagent solution in anhydrous DMSO or DMF right before adding it to the aqueous reaction buffer. |
Experimental Protocols
Protocol 1: General Protocol for Protein Labeling with this compound
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate) at a pH of 8.3-8.5. The recommended protein concentration is 1-10 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in a high-quality, anhydrous organic solvent such as DMSO or DMF to a concentration of ~10 mg/mL.
-
Calculate Reagent Amount: Determine the amount of this compound needed. A 10- to 20-fold molar excess of the NHS ester over the amount of protein is a common starting point, but the optimal ratio should be determined empirically.
-
Reaction: Add the calculated amount of the dissolved this compound to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice.
-
Quenching (Optional): To stop the reaction, add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Purification: Remove excess, unreacted this compound and the NHS byproduct from the labeled protein using a desalting column, gel filtration, or dialysis.
Protocol 2: Quality Control Assay for NHS-Ester Activity
This method assesses the reactivity of the NHS ester by forcing hydrolysis with a base and measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.
-
Materials:
-
This compound reagent
-
Amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Anhydrous DMSO or DMF (if reagent is not water-soluble)
-
0.5-1.0 N NaOH
-
Spectrophotometer and quartz cuvettes
-
-
Procedure:
-
Dissolve 1-2 mg of the this compound reagent in 2 mL of amine-free buffer. If necessary, first dissolve it in a small amount of anhydrous DMSO/DMF and then dilute with the buffer.
-
Prepare a control "blank" tube with the same buffer and solvent composition.
-
Immediately zero the spectrophotometer at 260 nm using the blank and measure the initial absorbance (A_initial) of the NHS-ester solution.
-
To 1 mL of the NHS-ester solution, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds to force complete hydrolysis.
-
Promptly (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).
-
-
Interpretation:
-
If A_final is significantly greater than A_initial , the reagent is active.
-
If A_final is not measurably greater than A_initial , the reagent has likely been hydrolyzed and is inactive.
-
Visualizations
References
Validation & Comparative
A Head-to-Head Battle of Bioorthogonal Reagents: SCO-NHS Carbonate vs. DBCO-NHS Esters
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of reagents is paramount to experimental success. This guide provides an objective, data-driven comparison of two prominent amine-reactive bioorthogonal handles: s-Cyclooctyne-N-hydroxysuccinimidyl (SCO-NHS) carbonate and Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) esters. We delve into their reactivity, stability, and practical applications, supported by experimental data and detailed protocols to inform your selection process.
At the heart of many bioconjugation strategies lies the need for efficient and specific labeling of biomolecules. Both SCO-NHS carbonate and DBCO-NHS esters serve as powerful tools for this purpose, enabling the introduction of a strained alkyne moiety onto proteins, antibodies, and other amine-containing molecules. This strained alkyne then serves as a reactive partner for an azide-functionalized molecule in a copper-free click chemistry reaction, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is prized for its high specificity and ability to proceed in complex biological environments without the need for cytotoxic copper catalysts.
The key distinction between these two reagents lies in the nature of the cyclooctyne and the linkage formed upon reaction with an amine. DBCO is a dibenzoannulated cyclooctyne, while SCO refers to a simpler, non-annulated s-cyclooctyne. Furthermore, the NHS carbonate of the SCO reagent forms a carbamate linkage, whereas the NHS ester of the DBCO reagent forms a more conventional amide bond. These structural differences have significant implications for their reactivity and the stability of the resulting bioconjugate.
Quantitative Comparison of Reactivity and Stability
To facilitate a clear comparison, the following table summarizes the key quantitative data for this compound and DBCO-NHS esters.
| Parameter | This compound | DBCO-NHS Ester | Data Source(s) |
| SPAAC Reaction Kinetics (Second-Order Rate Constant with Benzyl Azide) | ~0.0024 M⁻¹s⁻¹ (for parent cyclooctyne) | ~0.6 - 1.0 M⁻¹s⁻¹ | [1][2] |
| NHS Activating Group Reactivity (Hydrolysis Half-life at pH 8, 25°C) | ~20.4 minutes (for succinimidyl carbonate) | Varies (e.g., Succinimidyl propionate: 16.5 min) | [3] |
| Resulting Linkage | Carbamate | Amide | N/A |
| Linkage Stability | Generally stable, but may be more susceptible to enzymatic cleavage than amides.[4][5] | Exceptionally stable under a wide range of physiological conditions. | N/A |
Delving into the Data: A Deeper Analysis
The quantitative data reveals a significant difference in the SPAAC reaction kinetics between the two cyclooctynes. DBCO exhibits a substantially higher second-order rate constant compared to the parent, non-annulated cyclooctyne (a proxy for SCO). This indicates that the fusion of the benzene rings in DBCO significantly increases the ring strain, thereby accelerating the cycloaddition reaction with azides. For applications requiring rapid conjugation at low concentrations, DBCO-NHS esters hold a clear advantage.
In terms of the amine-reactive NHS group, the succinimidyl carbonate of the SCO reagent is a relatively reactive leaving group, comparable to some of the more reactive NHS esters. This suggests that the initial labeling of the amine-containing biomolecule should proceed efficiently with both reagents under similar conditions.
A critical consideration is the stability of the resulting linkage. The amide bond formed from the DBCO-NHS ester is well-established for its exceptional stability. The carbamate bond from the this compound, while generally considered chemically stable, may exhibit greater susceptibility to enzymatic degradation in certain biological contexts. This could be a crucial factor for in vivo applications or long-term studies.
Experimental Protocols
To provide a practical framework for the use of these reagents, detailed experimental protocols for the key steps in a typical bioconjugation workflow are outlined below.
Protocol 1: Labeling of a Protein with DBCO-NHS Ester
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
Antibody Modification: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column equilibrated with the desired buffer for the subsequent SPAAC reaction.
Protocol 2: Copper-Free Click Chemistry (SPAAC) Reaction
Materials:
-
DBCO-labeled protein (from Protocol 1)
-
Azide-modified molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Combine the DBCO-labeled protein with the azide-modified molecule in the reaction buffer. A 1.5- to 5-fold molar excess of the azide-containing molecule over the antibody is recommended.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Reaction times may be optimized based on the specific reactants and their concentrations.
-
Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove unreacted components.
Visualizing the Chemistry: Reaction Pathways and Workflows
To further clarify the processes described, the following diagrams illustrate the chemical reactions and experimental workflows.
Conclusion: Making the Right Choice
The selection between this compound and DBCO-NHS esters is contingent upon the specific demands of the research application.
DBCO-NHS esters are the preferred choice when:
-
Rapid reaction kinetics are essential: The significantly faster SPAAC reaction rate is advantageous for labeling low-abundance targets or when short incubation times are required.
-
Maximum stability of the final conjugate is critical: The robust amide linkage provides long-term stability, which is crucial for in vivo studies and applications involving harsh conditions.
This compound may be a suitable alternative when:
-
Extremely rapid SPAAC kinetics are not the primary concern.
-
The properties of a carbamate linkage are specifically desired.
-
Cost is a significant consideration, as simpler cyclooctynes can sometimes be more economical.
Ultimately, the optimal choice will depend on a careful evaluation of the experimental goals, the nature of the biomolecules involved, and the required performance characteristics of the final conjugate. This guide provides the foundational data and protocols to empower researchers to make an informed decision and advance their bioconjugation endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Advantages of carbamate linkage from SCO-NHS carbonate over amide bonds
For researchers, scientists, and drug development professionals, the choice of linkage chemistry is a critical determinant of the stability, efficacy, and overall performance of bioconjugates. While the amide bond has long been the gold standard for its robustness, the carbamate linkage, particularly when formed from Sulfo-Cyclooctyne N-hydroxysuccinimidyl (SCO-NHS) carbonate, presents a compelling alternative with distinct advantages in specific applications. This guide provides an objective comparison of these two linkages, supported by chemical principles and experimental considerations.
Introduction to Linkage Chemistries
Amide Bond: Formed by the reaction of a carboxylic acid (or its activated ester, such as an NHS ester) with a primary amine, the amide bond is a cornerstone of protein chemistry and bioconjugation.[1][] Its planarity and resistance to hydrolysis contribute to the stability of peptides and proteins.[1][]
Carbamate Linkage from SCO-NHS Carbonate: The this compound reacts with a primary amine to form a carbamate linkage. This reagent introduces a cyclooctyne moiety, enabling subsequent click chemistry reactions, while the carbamate bond itself offers a unique stability profile compared to the traditional amide bond. Carbamates can be considered hybrids of esters and amides.[3]
At a Glance: Carbamate vs. Amide Linkage
| Feature | Carbamate Linkage (from this compound) | Amide Linkage |
| Formation Chemistry | Reaction of this compound with a primary amine. | Reaction of an activated carboxylate (e.g., NHS ester) with a primary amine. |
| Bond Stability | Generally stable, but can be more susceptible to acidic and basic hydrolysis compared to amides depending on the molecular context. | Highly stable and resistant to enzymatic and chemical degradation under physiological conditions. |
| Potential for Cleavage | Can be engineered for controlled release in specific environments (e.g., acidic pH of endosomes). | Generally considered a permanent linkage. |
| Key Advantage | Offers a balance of stability and potential for controlled cleavage, useful in drug delivery. The SCO group allows for orthogonal click chemistry. | Exceptional stability, making it ideal for applications requiring long-term integrity of the bioconjugate. |
Enhanced Stability and Controlled Release: The Carbamate Advantage
While amide bonds are known for their exceptional stability, this can be a drawback in applications such as antibody-drug conjugates (ADCs), where controlled release of the payload at the target site is desired. Carbamate linkages, in contrast, can offer a more nuanced stability profile.
Structurally, the presence of an additional oxygen atom in the carbamate backbone, as compared to an amide, influences its electronic properties and susceptibility to hydrolysis. While generally stable, this feature can be exploited to design linkers that are cleaved under specific physiological conditions, such as the acidic environment of tumors or endosomes. Some studies have shown that carbamates can be more susceptible to hydrolysis than amides, a property that can be advantageous for prodrug design.
Experimental Protocols
General Protocol for Bioconjugation with this compound
This protocol outlines the general steps for conjugating a this compound to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Protein solution (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)
-
This compound solution in a dry, water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration and in a buffer free of primary amines.
-
Reagent Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the this compound solution to the protein solution with gentle mixing. The molar ratio of this compound to protein will need to be optimized for the specific application.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add the quenching solution to stop the reaction by consuming any unreacted this compound.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a size-exclusion chromatography column.
Comparative Stability Assay: Carbamate vs. Amide Linkage
This protocol can be used to compare the stability of a carbamate-linked bioconjugate with an amide-linked bioconjugate in different buffer conditions.
Materials:
-
Carbamate-linked bioconjugate
-
Amide-linked bioconjugate
-
Buffers of varying pH (e.g., pH 5.0, pH 7.4, pH 9.0)
-
Incubator at 37°C
-
Analytical method for detecting the intact bioconjugate and any released fragments (e.g., HPLC, SDS-PAGE)
Procedure:
-
Sample Preparation: Prepare solutions of the carbamate-linked and amide-linked bioconjugates at the same concentration in each of the different pH buffers.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 6, 24, 48 hours), remove an aliquot from each sample.
-
Analysis: Analyze the aliquots using a suitable analytical method to quantify the amount of intact bioconjugate remaining.
-
Data Analysis: Plot the percentage of intact bioconjugate versus time for each condition to determine the hydrolysis rate and half-life of each linkage type.
Visualizing the Chemistry
Caption: Formation of a carbamate linkage.
Caption: Formation of an amide bond.
Caption: Workflow for comparative stability assay.
Conclusion
The choice between a carbamate linkage derived from this compound and a traditional amide bond is highly dependent on the specific requirements of the bioconjugate. For applications demanding utmost stability and longevity, the amide bond remains an excellent choice. However, for advanced applications such as targeted drug delivery, the carbamate linkage provides a sophisticated tool, offering a balance of stability in circulation and the potential for controlled release at the site of action. The inclusion of the SCO moiety further expands its utility by enabling straightforward downstream modifications via click chemistry. Researchers and drug developers are encouraged to consider these factors carefully to select the optimal linkage strategy for their therapeutic and diagnostic constructs.
References
A Comparative Guide to the Mass Spectrometric Characterization of SCO-NHS Carbonate Conjugates
In the realm of bioconjugation, the modification of proteins with small molecules is a cornerstone of therapeutic and diagnostic development. The use of N-hydroxysuccinimide (NHS) esters, such as SCO-NHS carbonate, provides an effective method for linking molecules to primary amines on proteins, primarily the ε-amino group of lysine residues and the N-terminus. Verifying the successful conjugation, determining the degree of labeling, and identifying the specific sites of modification are critical quality attributes that necessitate robust analytical characterization. Mass spectrometry (MS) has emerged as the gold standard for this purpose, offering unparalleled accuracy and sensitivity.
This guide provides a comparative overview of mass spectrometry-based methodologies for the characterization of this compound conjugates. It is designed for researchers, scientists, and drug development professionals to facilitate the selection of appropriate analytical strategies and to provide a foundation for experimental design. While specific data for this compound is not extensively published, the principles and protocols outlined here are based on well-established methods for analogous NHS-ester conjugates and are directly applicable.
Quantitative Data Summary
The selection of a mass spectrometry technique for analyzing this compound conjugates depends on the specific information required. The following table summarizes the key quantitative parameters that can be obtained from the two most common MS approaches: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).
| Parameter | MALDI-TOF MS | LC-MS (ESI-MS) |
| Intact Mass Analysis | ||
| Average Drug-to-Antibody Ratio (DAR) | Yes (Calculated from mass shift) | Yes (From deconvoluted spectrum) |
| Heterogeneity Profile | Good (Provides distribution of species) | Excellent (Higher resolution of different conjugated forms) |
| Peptide Mapping Analysis (Bottom-up) | ||
| Site of Conjugation | Limited (Primarily for peptide mass fingerprinting) | Yes (MS/MS fragmentation identifies modified residues) |
| Site Occupancy (Quantitative) | No | Yes (Relative quantification from peptide ion intensities)[1] |
| Mass Accuracy | Moderate (Typically >500 ppm) | High (Typically <10 ppm with Orbitrap or FT-ICR) |
| Throughput | High | Moderate |
| Sample Purity Requirement | High (>90%)[2] | Tolerant to more complex mixtures |
Comparison of Mass Spectrometry Techniques
The two primary mass spectrometry techniques for characterizing protein conjugates are MALDI-TOF MS and LC-MS. Each offers distinct advantages and is suited for different stages of analysis.
MALDI-TOF MS is a rapid and relatively simple technique ideal for the analysis of intact protein conjugates up to 200 kDa.[3] It provides a fast determination of the molecular weight of the conjugate, allowing for the calculation of the average number of this compound molecules attached to the protein. This is particularly useful for initial screening of conjugation reactions and for assessing batch-to-batch consistency. However, MALDI-TOF MS is less effective for analyzing very large proteins (>200 kDa) and provides limited information on the specific sites of conjugation.[4]
LC-MS , most commonly employing electrospray ionization (ESI), offers a more detailed characterization. When coupled with liquid chromatography, it can separate different conjugated species prior to mass analysis, providing a more accurate profile of heterogeneity. Intact mass analysis by LC-MS can yield a deconvoluted spectrum that clearly shows the distribution of species with different numbers of conjugated molecules.[1] Furthermore, LC-MS/MS is the premier method for identifying the specific amino acid residues that have been modified. This "bottom-up" approach involves digesting the conjugate into smaller peptides, which are then analyzed to pinpoint the exact location of the this compound moiety.
For a comprehensive characterization, a combination of both techniques is often employed. MALDI-TOF MS can be used for high-throughput screening, while LC-MS provides in-depth structural information for lead candidates and for regulatory submissions.
Alternative Characterization Methods
While mass spectrometry is the most powerful tool, other techniques can provide complementary information:
-
UV-Vis Spectroscopy: Can be used to estimate the degree of conjugation if the attached molecule has a distinct chromophore.
-
Size-Exclusion Chromatography (SEC): Can detect aggregation or fragmentation of the protein conjugate but does not provide information on the degree of labeling.
-
Hydrophobic Interaction Chromatography (HIC): Can separate species with different numbers of conjugated hydrophobic molecules.
Experimental Protocols
The following are detailed protocols for the characterization of this compound protein conjugates using mass spectrometry.
Protocol 1: Intact Mass Analysis by MALDI-TOF MS
Objective: To determine the average degree of conjugation (e.g., drug-to-antibody ratio or DAR) of a this compound-protein conjugate.
Methodology:
-
Sample Preparation:
-
Prepare the protein conjugate at a concentration of 1-10 mg/mL in a volatile buffer such as ammonium bicarbonate.
-
If necessary, perform buffer exchange to remove non-volatile salts and detergents, which can interfere with ionization.
-
For comparison, prepare a sample of the unconjugated protein at the same concentration.
-
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid, in a solvent mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
-
Target Plate Spotting:
-
Mix the protein conjugate sample with the matrix solution at a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals of the sample and matrix.
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in positive ion linear mode using a MALDI-TOF mass spectrometer.
-
Calibrate the instrument using a protein standard of a similar molecular weight.
-
Acquire spectra for both the unconjugated and conjugated protein.
-
-
Data Analysis:
-
Determine the average molecular weight of the main peaks for both the unconjugated and conjugated protein.
-
Calculate the mass difference between the conjugated and unconjugated protein.
-
The average degree of conjugation is determined by dividing the mass difference by the molecular weight of the this compound moiety.
-
Protocol 2: Peptide Mapping by LC-MS/MS for Site Identification
Objective: To identify the specific amino acid residues (lysine or N-terminus) conjugated with the this compound.
Methodology:
-
In-solution Digestion:
-
Denature the protein conjugate (approximately 100 µg) in a solution containing a denaturant like urea or guanidine hydrochloride.
-
Reduce disulfide bonds using dithiothreitol (DTT) at 37°C for 30 minutes.
-
Alkylate the free cysteines with iodoacetamide in the dark at room temperature for 30 minutes.
-
Dilute the solution to reduce the denaturant concentration and add a protease such as trypsin (at a 1:20 enzyme-to-protein ratio) to digest the protein overnight at 37°C.
-
Quench the digestion by adding formic acid.
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the cleaned peptide mixture onto a reverse-phase HPLC column (e.g., C18) connected to an ESI mass spectrometer.
-
Elute the peptides using a gradient of increasing acetonitrile concentration.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument cycles between a full MS scan and several MS/MS scans of the most intense precursor ions.
-
-
Data Analysis:
-
Process the raw MS/MS data using a protein database search engine (e.g., Mascot, Sequest).
-
Specify the mass of the this compound modification on lysine residues and the N-terminus as a variable modification in the search parameters.
-
The search engine will identify peptides and pinpoint the specific residues that are modified based on the fragmentation patterns in the MS/MS spectra.
-
Experimental Workflow and Signaling Pathway Diagrams
To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflow for characterizing this compound conjugates.
References
- 1. An accurate TMT-based approach to quantify and model lysine susceptibility to conjugation via N-hydroxysuccinimide esters in a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALDI-TOF-MS Intact Protein Analysis for Biopharmaceutical Integrity - Creative Proteomics [creative-proteomics.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, & Developments | MtoZ Biolabs [mtoz-biolabs.com]
Spectroscopic Methods for Determining the Degree of Labeling with SCO-NHS Carbonate: A Comparative Guide
For researchers and professionals in drug development, the precise quantification of molecular labeling is critical for ensuring the consistency, efficacy, and safety of bioconjugates. The degree of labeling (DOL), which defines the average number of label molecules conjugated to a biomolecule, is a key quality attribute. This guide provides a comparative overview of spectroscopic methods for determining the DOL, with a focus on biomolecules modified with SCO-NHS carbonate.
Introduction to this compound Labeling
This compound is a chemical tool used for bioconjugation, enabling the attachment of molecules to primary amines on biomolecules like proteins and antibodies. The N-hydroxysuccinimide (NHS) carbonate group reacts with amine groups to form a stable carbamate linkage. Determining the extent of this reaction, the DOL, is essential for characterizing the final conjugate.
Primary Spectroscopic Method: UV-Vis Spectroscopy
UV-Vis spectroscopy is a widely accessible and commonly used method to determine the DOL of labeled proteins.[1][2][3] This technique relies on the Beer-Lambert law, which relates the absorbance of a substance to its concentration.
Principle: The concentration of the protein and the attached label are determined by measuring the absorbance at two specific wavelengths:
-
280 nm: The wavelength at which proteins typically exhibit maximum absorbance due to the presence of aromatic amino acids (tryptophan and tyrosine).
-
λmax of the label: The wavelength of maximum absorbance for the specific label molecule introduced via the this compound.
A correction factor is necessary because the label may also absorb light at 280 nm, contributing to the total absorbance at that wavelength.[3]
Experimental Protocol: UV-Vis Spectroscopy for DOL Determination
-
Sample Preparation:
-
Purify the labeled protein conjugate to remove any unreacted SCO-labeling reagent. This is crucial for accurate DOL determination and can be achieved by methods such as dialysis or gel filtration.[4]
-
Prepare a solution of the purified conjugate in a UV-transparent buffer.
-
-
Spectrophotometer Measurement:
-
Use a UV-Vis spectrophotometer to measure the absorbance of the conjugate solution in a quartz cuvette with a 1 cm path length.
-
Record the absorbance at 280 nm (A280) and at the maximum absorbance wavelength of the label (Amax).
-
-
Degree of Labeling (DOL) Calculation: The DOL is calculated using the following formulas:
-
Concentration of the label (Clabel): Clabel (M) = Amax / (εlabel * l) where:
-
Amax is the absorbance at the label's λmax.
-
εlabel is the molar extinction coefficient of the label at its λmax (in M⁻¹cm⁻¹).
-
l is the path length of the cuvette (typically 1 cm).
-
-
Corrected absorbance of the protein (Aprotein): Aprotein = A280 - (Amax * CF280) where:
-
A280 is the absorbance at 280 nm.
-
CF280 is the correction factor, which is the ratio of the label's absorbance at 280 nm to its absorbance at its λmax (εlabel,280 / εlabel,max).
-
-
Concentration of the protein (Cprotein): Cprotein (M) = Aprotein / (εprotein * l) where:
-
εprotein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
Degree of Labeling (DOL): DOL = Clabel / Cprotein
-
Workflow for DOL Determination by UV-Vis Spectroscopy
Caption: Workflow for determining the Degree of Labeling (DOL) using UV-Vis spectroscopy.
Alternative Method: HABA Assay for Biotinylated Proteins
While not directly applicable to all SCO-labeled molecules, the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a relevant comparison as it is a common spectroscopic method for determining the DOL of biotinylated proteins. Biotin can be introduced via a this compound linker.
Principle: The HABA assay is a colorimetric method based on the displacement of the HABA dye from the avidin-HABA complex by biotin. Avidin has a high affinity for biotin. When a biotinylated protein is added to the colored avidin-HABA complex, the biotin displaces the HABA dye, causing a decrease in absorbance at 500 nm. This change in absorbance is proportional to the amount of biotin present in the sample.
Experimental Protocol: HABA Assay
-
Reagent Preparation:
-
Prepare an avidin-HABA premixed solution.
-
-
Measurement:
-
Measure the absorbance of the avidin-HABA solution at 500 nm (A500, initial).
-
Add a known amount of the biotinylated protein sample to the avidin-HABA solution and mix.
-
Measure the absorbance of the mixture at 500 nm after the reading stabilizes (A500, final).
-
-
Calculation:
-
The change in absorbance (ΔA500 = A500, initial - A500, final) is used to calculate the concentration of biotin. The molar extinction coefficient of the HABA-avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.
-
Chemical Reaction of this compound with an Amine
Caption: Reaction of this compound with a primary amine on a biomolecule.
Comparison of Methods
| Feature | UV-Vis Spectroscopy | HABA Assay | Mass Spectrometry (Alternative) |
| Principle | Absorbance of protein and label | Colorimetric displacement assay | Mass-to-charge ratio measurement |
| Applicability | Requires a label with a distinct UV-Vis absorbance peak | Specific for biotin and its derivatives | Applicable to most labeled molecules |
| Sensitivity | Moderate | Moderate | High |
| Equipment | UV-Vis Spectrophotometer | Spectrophotometer or plate reader | Mass Spectrometer (e.g., MALDI-TOF, ESI-MS) |
| Sample Purity | High purity required (removal of free label) | High purity required (removal of free biotin) | High purity required |
| Advantages | Widely available, non-destructive, relatively simple | Well-established for biotin, kit formats available | Provides detailed information on labeling distribution, highly accurate |
| Limitations | Requires accurate extinction coefficients for protein and label; potential for interference from other absorbing species | Indirect measurement, potential for interference from colored compounds | Expensive instrumentation, requires specialized expertise, can be complex to interpret |
Considerations for Accurate DOL Determination
-
Purity of the Conjugate: It is imperative to remove all non-conjugated label before measurement, as its presence will lead to an overestimation of the DOL.
-
Accurate Extinction Coefficients: The accuracy of the UV-Vis method is highly dependent on the accuracy of the molar extinction coefficients of the protein and the label.
-
Protein Concentration: An accurate determination of the protein concentration is fundamental to calculating the DOL.
-
Potential for Over-labeling: A high degree of labeling can sometimes lead to protein aggregation or reduced biological activity. It can also cause fluorescence quenching if the label is a fluorophore. The optimal DOL often needs to be determined empirically for each specific application.
Conclusion
UV-Vis spectroscopy is a straightforward and widely used method for determining the DOL of biomolecules labeled using this compound, provided the attached label has a suitable chromophore. The HABA assay serves as a useful comparative method when biotin is the label. For more detailed and highly accurate characterization, mass spectrometry can be employed. The choice of method will depend on the specific label, the available instrumentation, and the level of detail required for characterization. Regardless of the method chosen, careful sample preparation and accurate parameter determination are crucial for obtaining reliable DOL values.
References
Functional assays to validate the activity of SCO-NHS carbonate labeled proteins
For researchers, scientists, and drug development professionals, ensuring that a labeled protein retains its biological activity is paramount. This guide provides a comparative analysis of functional assays used to validate proteins labeled with Sulfoxide-N-hydroxysuccinimidyl (SCO-NHS) carbonate and other common labeling chemistries. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of appropriate validation strategies.
The modification of proteins with labels such as fluorescent dyes, biotin, or cytotoxic drugs is a cornerstone of modern biological research and therapeutic development. The choice of labeling chemistry can significantly impact a protein's structure and function. SCO-NHS carbonates are a class of amine-reactive labeling reagents that offer an alternative to traditional N-hydroxysuccinimide (NHS) esters. Validating the functional integrity of the labeled protein is a critical step to ensure the reliability of experimental results and the efficacy of therapeutic agents.
Comparing Labeling Chemistries: Impact on Protein Function
The ideal labeling chemistry provides a stable conjugate without perturbing the protein's native function. While direct comparative studies for SCO-NHS carbonate are not extensively available in the public domain, we can infer its performance characteristics by comparing established amine-reactive chemistries like NHS esters and thiol-reactive chemistries like maleimides.
A key concern with traditional maleimide-based conjugation to cysteine residues in antibodies for creating antibody-drug conjugates (ADCs) is the potential for deconjugation in vivo. This can lead to off-target toxicity and reduced efficacy. Studies have shown that the stability of the linker is crucial. For instance, N-aryl maleimides have been demonstrated to form more stable conjugates compared to traditional N-alkyl maleimides. Cysteine-linked ADCs prepared with N-aryl maleimides showed less than 20% deconjugation in serum over 7 days, whereas N-alkyl maleimide ADCs exhibited 35-67% deconjugation under the same conditions. This highlights the importance of the chemical nature of the linker in maintaining the integrity of the labeled protein.
SCO-NHS carbonates react with primary amines (lysine residues and the N-terminus) to form stable carbamate linkages. This method offers an alternative to NHS esters, which form amide bonds. The choice between these amine-reactive chemistries and thiol-reactive chemistries depends on the protein's structure, the desired site of labeling, and the downstream application.
Table 1: Comparison of Common Protein Labeling Chemistries
| Feature | This compound | NHS Ester | Maleimide |
| Reactive Group | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Resulting Linkage | Carbamate | Amide | Thioether |
| Stability | Generally stable | Generally stable | Variable, susceptible to retro-Michael reaction leading to deconjugation |
| Selectivity | Moderate (targets multiple lysines) | Moderate (targets multiple lysines) | High (targets available cysteines) |
| Potential Impact on Function | Can potentially block binding sites if lysines are in the active region. | Can potentially block binding sites if lysines are in the active region. | Can disrupt disulfide bonds if not carefully controlled; site-specific engineering of cysteines can offer high precision. |
Functional Assays for Validating Labeled Proteins
A comprehensive validation strategy should include a panel of assays to assess different aspects of the protein's function.
Binding Affinity and Kinetics: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding affinity and kinetics of a labeled protein to its target. This is a critical first step in validating any labeled protein, especially for antibodies and other binding proteins.
Table 2: Representative SPR Data for a Labeled Antibody
| Parameter | Unlabeled Antibody | Labeled Antibody (Hypothetical Data) |
| Association Rate (ka) (1/Ms) | 1.5 x 10^5 | 1.3 x 10^5 |
| Dissociation Rate (kd) (1/s) | 5.0 x 10^-4 | 5.5 x 10^-4 |
| Affinity (KD) (nM) | 3.3 | 4.2 |
A minimal change in the binding parameters between the unlabeled and labeled protein, as shown in the hypothetical data above, would indicate that the labeling process has not significantly impacted the binding function.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Cell-Based Functional Assays
For therapeutic proteins or those involved in cell signaling, in vitro cell-based assays are essential to confirm that the labeled protein can elicit the desired biological response.
-
Cell Viability/Cytotoxicity Assays: For antibody-drug conjugates (ADCs), a critical functional assay is to measure their ability to kill target cancer cells. This is often assessed using a cell viability assay (e.g., MTS or CellTiter-Glo®) after treating cancer cells with the ADC.
-
Signaling Pathway Activation/Inhibition: For labeled ligands or antibodies that modulate a signaling pathway, the functional validation should include an assessment of the downstream signaling events. For example, for a labeled growth factor, one could measure the phosphorylation of its cognate receptor or downstream kinases.
Table 3: Hypothetical Cytotoxicity Data for a Labeled ADC
| Cell Line | Unlabeled Antibody | Labeled ADC |
| Target-Positive (e.g., HER2+) | No significant cytotoxicity | IC50 = 10 nM |
| Target-Negative (e.g., HER2-) | No significant cytotoxicity | IC50 > 1000 nM |
The data should demonstrate potent and specific killing of target-expressing cells by the labeled ADC.
Caption: TGF-β signaling pathway.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) Analysis
Objective: To determine the binding kinetics (ka, kd) and affinity (KD) of a labeled protein to its target.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Ligand (unlabeled target protein) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Analyte (labeled protein) at various concentrations in running buffer
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
Procedure:
-
Surface Preparation: Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Ligand Immobilization: Inject the ligand over the activated surface to achieve the desired immobilization level.
-
Blocking: Inject ethanolamine to block any remaining active sites.
-
Binding Analysis: a. Inject the running buffer to establish a stable baseline. b. Inject the analyte at a specific concentration and allow it to associate with the immobilized ligand. c. Switch to running buffer to monitor the dissociation of the analyte. d. Repeat steps 4b and 4c for a range of analyte concentrations.
-
Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.
Protocol 2: Cell-Based Cytotoxicity Assay
Objective: To determine the cytotoxic potential of a labeled antibody-drug conjugate (ADC).
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
Labeled ADC and unlabeled antibody control
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target-positive and target-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the labeled ADC and the unlabeled antibody control in complete medium.
-
Remove the medium from the cells and add the different concentrations of the ADC or control antibody.
-
Incubation: Incubate the plates for a period that allows for internalization and payload-induced cell death (typically 72-96 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated control cells and plot the cell viability against the ADC concentration. Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Conclusion
The validation of labeled proteins is a multi-faceted process that requires a careful selection of functional assays. While this compound offers a valuable tool for protein labeling, its impact on protein function must be empirically determined. By employing a combination of biophysical techniques like SPR and relevant cell-based assays, researchers can confidently assess the functional integrity of their labeled proteins, ensuring the validity and reproducibility of their findings. This guide provides a framework for developing a robust validation strategy, enabling scientists to proceed with their research and development efforts with a higher degree of certainty.
A Head-to-Head Comparison of SCO-NHS Carbonate and Other Amine-Reactive Reagents for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate amine-reactive reagent is a critical step in the successful development of bioconjugates, influencing everything from reaction efficiency to the stability of the final product. This guide provides an objective, data-driven comparison of SCO-NHS (endo-BCN-NHS) carbonate with other common amine-reactive reagents, offering insights into their performance, stability, and optimal use cases.
The covalent modification of primary amines on biomolecules is a cornerstone of bioconjugation. SCO-NHS carbonate, a bifunctional linker containing a cyclooctyne moiety for copper-free click chemistry and an N-hydroxysuccinimidyl (NHS) carbonate for amine reactivity, has emerged as a valuable tool. This reagent reacts with primary amines, such as the side chains of lysine residues and the N-terminus of proteins, to form a stable carbamate linkage. To provide a clear perspective on its utility, this guide will compare this compound with other widely used classes of amine-reactive reagents, including NHS esters and isothiocyanates.
Quantitative Performance Comparison
The choice of an amine-reactive reagent is often dictated by a balance of reactivity, stability, and the specific requirements of the application. The following table summarizes key quantitative parameters for this compound and other representative amine-reactive reagents.
| Reagent Class | Specific Example | Reactive Group | Resulting Linkage | Optimal pH Range | Hydrolysis Half-Life (pH 8.5) | Linkage Stability | Key Features |
| Succinimidyl Carbonate | This compound | NHS Carbonate | Carbamate | 8.0 - 9.0[1] | ~20 minutes[2] | Generally stable, but may be less stable than amide bonds under certain in vitro conditions.[3] | Bifunctional for click chemistry; relatively reactive.[4][5] |
| NHS Ester | Sulfo-NHS Acetate | NHS Ester | Amide | 7.2 - 8.5 | Varies (minutes to hours) | Highly Stable | Well-established chemistry; wide variety of derivatives available. |
| Isothiocyanate | Fluorescein isothiocyanate (FITC) | Isothiocyanate | Thiourea | 9.0 - 10.0 | Relatively stable to hydrolysis | Generally considered stable in cellular and in vivo applications. | Traditional labeling reagent; thiourea bond is stable. |
Reaction Mechanisms and Experimental Workflows
The fundamental difference between these reagents lies in the electrophilic group that reacts with the primary amine, leading to distinct covalent linkages.
Signaling Pathways and Reaction Mechanisms
The reaction of an amine-reactive reagent with a primary amine on a protein is a critical step in bioconjugation. The efficiency of this reaction is influenced by factors such as pH, which affects the nucleophilicity of the amine.
Caption: Reaction of different amine-reactive reagents with a primary amine to form distinct covalent linkages.
Experimental Workflow for Comparing Reagent Efficiency
To objectively compare the performance of different amine-reactive reagents, a standardized experimental workflow is essential. This workflow allows for the determination of key parameters such as labeling efficiency and specificity.
Caption: A typical experimental workflow for comparing the efficiency of different amine-reactive reagents.
Detailed Experimental Protocols
Reproducible and reliable data are contingent on well-defined experimental protocols. The following are generalized methodologies for key experiments cited in the comparison.
General Protocol for Protein Labeling with Amine-Reactive Reagents
This protocol provides a framework for labeling a protein with an amine-reactive reagent. Optimization of the molar ratio of the reagent to the protein is recommended for each specific application.
Materials:
-
Protein of interest (e.g., IgG antibody) at 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.5).
-
Amine-reactive reagent (e.g., this compound, NHS ester, or isothiocyanate).
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Prepare Reagent Stock Solution: Immediately before use, dissolve the amine-reactive reagent in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the reagent stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2-4 hours at 4°C. Protect from light if the reagent is light-sensitive.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and byproducts by passing the reaction mixture through a purification column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry or mass spectrometry.
Method for Determining the Degree of Labeling (DOL)
The DOL, or the average number of labels per protein molecule, is a critical parameter for assessing conjugation efficiency.
Procedure using UV-Vis Spectrophotometry:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the label (A_max).
-
Calculate the protein concentration using the following formula, correcting for the absorbance of the label at 280 nm: Protein Concentration (M) = [A280 - (A_max × CF)] / ε_protein (where CF is the correction factor for the label's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the protein at 280 nm).
-
Calculate the concentration of the label using the Beer-Lambert law: Label Concentration (M) = A_max / ε_label (where ε_label is the molar extinction coefficient of the label at its A_max).
-
Calculate the DOL: DOL = Label Concentration (M) / Protein Concentration (M)
Off-Target Reactivity and Linkage Stability
An ideal bioconjugation reagent exhibits high specificity for its target functional group and forms a stable linkage that can withstand downstream processing and in vivo conditions.
-
Specificity: While the primary target of these reagents is the ε-amino group of lysine, the N-terminal α-amino group can also be modified. The reactivity of isothiocyanates can be less specific than NHS esters, with potential side reactions with sulfhydryl groups, particularly at higher pH.
-
Linkage Stability: The amide bond formed by NHS esters is known for its high stability under a wide range of conditions. The carbamate linkage from succinimidyl carbonates is also generally stable, although some studies suggest it may be more susceptible to hydrolysis than the amide bond in certain biological environments. The thiourea bond formed by isothiocyanates is considered very stable for cellular and in vivo applications.
Conclusion and Recommendations
The choice between this compound and other amine-reactive reagents is application-dependent.
-
This compound is an excellent choice for applications requiring subsequent copper-free click chemistry. Its reactivity is comparable to many NHS esters, and it forms a reasonably stable carbamate linkage.
-
NHS Esters remain the gold standard for many bioconjugation applications due to the exceptional stability of the resulting amide bond and the wide variety of commercially available derivatives.
-
Isothiocyanates are a reliable and cost-effective option, particularly for fluorescent labeling, forming a very stable thiourea linkage.
For any application, it is crucial to empirically determine the optimal labeling conditions and to thoroughly characterize the final conjugate to ensure it meets the specific requirements of the intended research or therapeutic application.
References
A Comparative Guide to Alternatives for SCO-NHS Carbonate in Strain-Promoted Click Chemistry
For researchers, scientists, and drug development professionals leveraging strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation, the choice of cyclooctyne reagent is critical for reaction efficiency and experimental success. While s-cyclooctyne (SCO) functionalized with an N-hydroxysuccinimidyl (NHS) carbonate linker for amine reactivity is a viable option, a range of alternatives offer distinct advantages in terms of reaction kinetics, stability, and ease of use. This guide provides an objective comparison of prominent alternatives to SCO-NHS carbonate, supported by experimental data, to inform the selection of the optimal tool for your research needs.
The landscape of strain-promoted click chemistry has evolved beyond simple cyclooctynes, with dibenzocyclooctynes (DBCO), bicyclononynes (BCN), and the exceptionally rapid inverse-electron-demand Diels-Alder (IEDDA) ligation between tetrazines (Tz) and trans-cyclooctenes (TCO) emerging as powerful alternatives.[1][2] These methods offer copper-free, bioorthogonal reactions essential for live-cell imaging, drug delivery, and in vivo studies.[1][3]
Quantitative Comparison of Key Bioorthogonal Reactions
The efficacy of these bioconjugation techniques can be quantitatively compared using their second-order rate constants (k₂), which measure the speed of the reaction. The following table summarizes the kinetic data for various popular click chemistry reactions, highlighting the significant kinetic advantages of certain alternatives over traditional SPAAC.
| Reaction Type | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| IEDDA | Tetrazine (Tz) + trans-Cyclooctene (TCO) | Up to 10⁵ - 10⁷[1] | Exceptionally fast kinetics, excellent biocompatibility, and high specificity. Ideal for in vivo applications and reactions at low concentrations. |
| SPAAC | Oxa-dibenzocyclooctyne (ODIBO) + Azide | ~45 | Fast kinetics with improved hydrophilicity compared to DBCO. |
| SPAAC | Dibenzocyclooctyne (DBCO/ADIBO) + Azide | ~0.31 - 2 | Good stability and kinetics in aqueous buffers. Widely used for a variety of bioconjugation applications. |
| SPAAC | Bicyclononyne (BCN) + Azide | ~0.0085 - 1.9 | Compact size and good reactivity. Can exhibit some cross-reactivity with thiols. |
| SPAAC | Difluorinated Cyclooctyne (DIFO) + Azide | ~0.076 | Increased reactivity due to electron-withdrawing fluorine atoms. |
| CuAAC | Terminal Alkyne + Azide (with Cu(I) catalyst) | 10 - 10⁴ | High reaction rates but limited in vivo due to copper cytotoxicity. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these advanced bioconjugation reagents. Below are representative protocols for labeling antibodies, a common application in drug development and diagnostics.
Protocol 1: Antibody Labeling with DBCO-NHS Ester
This protocol details the conjugation of a DBCO moiety to an antibody via an N-hydroxysuccinimide (NHS) ester, followed by the SPAAC reaction with an azide-containing molecule.
Materials:
-
Antibody solution (1-10 mg/mL in PBS, pH ~7.4)
-
DBCO-NHS ester (10 mM in DMSO)
-
Azide-functionalized molecule of interest
-
Quenching solution (e.g., 100 mM Tris or glycine)
-
Spin desalting column
Procedure:
-
Antibody Activation:
-
Mix the antibody solution with a 20-30 fold molar excess of the DBCO-NHS ester solution. Ensure the final DMSO concentration is below 20%.
-
Incubate the reaction for 60 minutes at room temperature.
-
Quench the reaction by adding the quenching solution and incubate for an additional 15 minutes.
-
Remove unreacted DBCO-NHS ester using a spin desalting column. The DBCO-functionalized antibody can be stored at -20°C for up to a month.
-
-
SPAAC Reaction:
-
Mix the DBCO-labeled antibody with the azide-functionalized molecule.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
The resulting conjugate can then be purified and analyzed.
-
Protocol 2: General NHS Ester Labeling of Biomolecules
This protocol provides a general guideline for labeling biomolecules containing primary amino groups with NHS esters.
Materials:
-
Biomolecule with primary amino groups
-
NHS ester of the desired click chemistry handle (e.g., SCO, DBCO, BCN)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., gel filtration column)
Procedure:
-
Dissolve the NHS ester in anhydrous DMSO or DMF to prepare a stock solution.
-
Dissolve the biomolecule in the reaction buffer.
-
Add the NHS ester stock solution to the biomolecule solution. A molar excess of the NHS ester is typically used.
-
Incubate the reaction at room temperature for 1-4 hours or overnight on ice.
-
Purify the resulting conjugate using an appropriate method, such as gel filtration, to remove unreacted reagents.
Visualizing the Workflow and Reagents
To better understand the practical application and chemical diversity of these reagents, the following diagrams illustrate a typical experimental workflow and the structures of common cyclooctynes.
Caption: A generalized workflow for bioconjugation using strain-promoted click chemistry.
Caption: Structures of common cyclooctyne reagents used in SPAAC.
Conclusion
While this compound is a functional reagent for SPAAC, a variety of powerful alternatives are available to researchers. For applications demanding the fastest possible reaction rates, the IEDDA reaction between TCO and tetrazines is unparalleled. Among the SPAAC reagents, DBCO offers a robust balance of reactivity and stability, making it a widely adopted standard. BCN provides a more compact yet still reactive option, while fluorinated cyclooctynes like DIFO can offer enhanced kinetics. The choice of the optimal reagent will ultimately depend on the specific requirements of the experiment, including the nature of the biomolecule, the desired reaction conditions, and the intended application. By considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to best suit their bioconjugation needs.
References
Evaluating the Specificity of SCO-NHS Carbonate Labeling on Complex Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and specific labeling of proteins is a cornerstone of modern biological research and therapeutic development. The choice of labeling chemistry is critical, as it can profoundly impact the integrity, function, and analytical results of the target protein. This guide provides an objective comparison of SCO-NHS carbonate labeling with prominent site-specific alternatives, supported by experimental data and detailed methodologies, to facilitate an informed decision on the most suitable approach for your research needs.
Introduction to Protein Labeling Chemistries
SCO-NHS (succinimidyl carbonate) esters are amine-reactive reagents widely used for protein labeling. The reaction targets the primary amines on the N-terminus and the ε-amino group of lysine residues.[1][2] While this method is straightforward, it is inherently non-selective due to the abundance of lysine residues in most proteins, which can lead to a heterogeneous population of labeled proteins and potential disruption of protein function.[3][4] Concerns about non-specific labeling have driven the development of more precise techniques. This guide will compare this compound labeling with two leading site-specific methods: enzymatic labeling with Sortase A and the incorporation of unnatural amino acids (UAA).
Comparison of Labeling Specificity and Performance
The ideal protein labeling method should offer high specificity, efficiency, and minimal perturbation of the protein's natural function. Below is a comparative summary of this compound, Sortase A, and unnatural amino acid labeling based on these key performance indicators.
| Feature | This compound Labeling | Enzymatic Labeling (Sortase A) | Unnatural Amino Acid (UAA) Incorporation |
| Target Sites | N-terminus, Lysine residues | Specific recognition motif (e.g., LPXTG) | Any user-defined site |
| Specificity | Low to moderate | High | Very High |
| Off-Target Labeling | Can occur on Ser, Thr, Tyr residues[5] | Minimal to none reported | Minimal to none reported |
| Labeling Efficiency | Variable, dependent on reaction conditions and protein | Generally high (often >90%) | Variable, dependent on expression system and UAA |
| Protein Modification | Requires accessible primary amines | Requires genetic introduction of a recognition tag | Requires genetic modification and an orthogonal translation system |
| Impact on Function | Risk of functional disruption due to random labeling | Minimal, as labeling is at a specific, often terminal, tag | Minimal, as a single amino acid is replaced |
Experimental Data: A Closer Look at Specificity
While direct head-to-head quantitative mass spectrometry data comparing all three methods on a single protein is scarce in the literature, we can synthesize a comparative analysis from existing studies.
This compound: The Challenge of Off-Target Reactions
NHS esters are known to react with nucleophilic residues other than primary amines, particularly at the slightly alkaline pH required for efficient amine labeling. Studies have shown that O-acylation of serine, threonine, and tyrosine residues is a significant side reaction, leading to "over-labeled" peptides that can complicate mass spectrometry analysis and potentially alter protein function. Recent research has focused on optimizing quenching methods to remove these off-target modifications, with methylamine showing greater efficacy than the commonly used hydroxylamine. In some unquenched reactions, over-labeled peptides can account for over 25% of the total peptide population.
Sortase A: Precision Through Enzymatic Recognition
Sortase A, a bacterial transpeptidase, recognizes a specific pentapeptide motif (LPXTG) and cleaves the peptide bond between threonine and glycine. It then ligates a new substrate containing an N-terminal glycine, allowing for the site-specific attachment of a label. This method has been shown to be highly specific, with labeling occurring exclusively at the engineered recognition site. The efficiency of sortase-mediated ligation is often high, with reports of over 90% conversion to the desired labeled product.
Unnatural Amino Acids: The Pinnacle of Site-Specificity
The incorporation of unnatural amino acids (UAAs) into proteins offers the highest level of specificity. This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (often a stop codon) and inserts the UAA at the desired position in the protein sequence. The UAA can contain a bioorthogonal handle for subsequent "click" chemistry-based labeling. Mass spectrometry analysis confirms the precise incorporation of the UAA at the intended site with minimal off-target effects.
Experimental Protocols
To facilitate the evaluation of labeling specificity in your own research, we provide detailed protocols for protein labeling and subsequent mass spectrometry analysis.
Protocol 1: this compound Labeling of a Complex Protein
-
Protein Preparation: Dialyze the protein into an amine-free buffer, such as phosphate-buffered saline (PBS), at pH 7.2-8.0.
-
Reagent Preparation: Dissolve the this compound-linked probe in anhydrous DMSO to prepare a stock solution.
-
Labeling Reaction: Add the this compound probe to the protein solution at a molar excess (typically 5-20 fold). Incubate for 1-2 hours at room temperature or 4°C.
-
Quenching: Quench the reaction by adding a final concentration of 0.4 M methylamine and incubating for 1 hour at room temperature to remove off-target O-acyl esters.
-
Purification: Remove excess, unreacted probe by size-exclusion chromatography or dialysis.
Protocol 2: Mass Spectrometry Workflow for Identifying Labeling Sites
-
Protein Digestion: The labeled protein is denatured, reduced, and alkylated. Subsequently, it is digested into peptides using a specific protease, most commonly trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The acquired MS/MS spectra are searched against a protein database using a search engine (e.g., Mascot, Sequest). The search parameters should include the mass of the label as a variable modification on lysine, the N-terminus, serine, threonine, and tyrosine to identify both on-target and off-target labeling events.
-
Quantification: The relative abundance of labeled vs. unlabeled peptides, as well as on-target vs. off-target labeled peptides, can be determined by comparing the intensities of the corresponding precursor ions in the MS1 spectra.
Visualizing the Workflows and Concepts
To provide a clearer understanding of the processes discussed, the following diagrams illustrate the key workflows and concepts.
References
- 1. Site-specific N-terminal labeling of proteins using sortase-mediated reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 3. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New chemical strategy boosts accuracy in proteomics [asbmb.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of SCO-NHS Carbonate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive overview of the recommended procedures for the disposal of SCO-NHS carbonate, a click chemistry agent. While this document outlines best practices based on general chemical safety principles, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed handling and disposal instructions.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data for Hazardous Waste Storage
Proper storage of chemical waste is critical to prevent accidents and ensure compliance with safety regulations. The following table summarizes key quantitative guidelines for the storage of hazardous chemical waste.
| Parameter | Guideline | Rationale |
| Container Fill Level | Do not fill liquid waste containers beyond 80% capacity.[1] | To allow for vapor expansion and prevent spills from overfilling. |
| Storage Time Limit | Hazardous waste must be collected within 90 days of the start of accumulation.[2] | To minimize the risks associated with long-term storage of hazardous materials. |
| Maximum Quantity | Up to 55 gallons of an individual hazardous waste stream may be accumulated.[2] | Regulatory limit for satellite accumulation areas to prevent large-scale incidents. |
| Secondary Containment Volume | Secondary containers must be able to hold 110% of the volume of the largest primary container.[2] | To contain any potential leaks or spills from the primary waste container. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the general procedure for the disposal of this compound.
-
Waste Identification and Segregation :
-
This compound waste should be classified as hazardous chemical waste.
-
Segregate solid waste from liquid waste.
-
Avoid mixing this compound waste with incompatible materials. Consult the SDS for specific chemical incompatibilities. As a general rule, segregate organic waste from inorganic waste and acidic waste from basic waste.[1]
-
-
Container Selection and Management :
-
Use a designated, chemically compatible, and leak-proof container for waste collection. Plastic bottles are often preferred over glass to minimize the risk of breakage.
-
Ensure the container has a secure, screw-on cap. Do not use stoppers or parafilm as a primary closure.
-
The exterior of the waste container must be kept clean and free of contamination.
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and the concentration if in a solution. Avoid using abbreviations or chemical formulas.
-
Indicate the date when the waste was first added to the container.
-
Include the name of the principal investigator and the laboratory location.
-
-
Waste Accumulation and Storage :
-
Store the waste container in a designated satellite accumulation area near the point of generation.
-
Ensure the container is kept closed except when adding waste.
-
Utilize secondary containment to prevent the spread of potential spills.
-
-
Disposal of Empty Containers :
-
Empty containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent.
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous chemical waste.
-
Once properly decontaminated, remove or deface the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.
-
-
Requesting Waste Collection :
-
When the container is full (not exceeding 80% capacity) or the 90-day accumulation limit is approaching, arrange for waste collection through your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.
Caption: Workflow for Laboratory Chemical Waste Disposal.
References
Personal protective equipment for handling SCO-NHS carbonate
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This guide provides essential safety and logistical information for SCO-NHS carbonate, a click chemistry agent. The following procedures for operations and disposal are based on best practices for handling similar succinimidyl carbonate esters.
Note: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The information presented here is synthesized from data on structurally related compounds, such as N,N'-Disuccinimidyl carbonate (DSC), and general knowledge of succinimidyl carbonate chemistry. Always consult the supplier-specific SDS for this compound as the definitive source of safety information.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE and safety measures.
| Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 compliant | To protect eyes from splashes or dust. |
| Body Protection | Laboratory coat | Standard | To protect skin and clothing from contamination. |
| Respiratory Protection | Dust mask (N95 or equivalent) | NIOSH-approved | Recommended when handling the powder form to avoid inhalation.[1] |
| General Hygiene | - | - | Wash hands thoroughly after handling. |
| Work Area | Chemical fume hood | - | Recommended for all manipulations of the solid compound and preparation of solutions. |
| Emergency Equipment | Eyewash station and safety shower | - | Must be readily accessible in the work area. |
Experimental Protocol: Handling and Stock Solution Preparation
This compound and related succinimidyl carbonate esters are sensitive to moisture and reactive towards primary amines.[2][3][4][5] Proper handling is critical to maintain the reagent's integrity and prevent unintended reactions.
Materials:
-
This compound solid
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Appropriate vials with tight-fitting caps
-
Inert gas (e.g., argon or nitrogen) (optional but recommended)
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. A dust mask is recommended during this step to prevent inhalation.
-
Dissolution: Add anhydrous DMSO or DMF to the solid to prepare a stock solution. Solutions should ideally be prepared fresh for each use.
-
Storage of Stock Solutions: If storage is necessary, aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Consult the manufacturer's data sheet for specific storage durations.
-
Reaction Conditions: When using this compound for conjugation reactions with amine-containing molecules, use amine-free buffers such as PBS, borate, or bicarbonate buffers at a pH range of 7.2-8.5. Avoid buffers containing primary amines, like Tris, as they will compete with the intended reaction.
Logical Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for the safe handling and use of this compound.
Disposal Plan
Proper disposal of this compound and any associated waste is essential to ensure environmental safety and regulatory compliance.
Waste Collection:
-
Solid Waste: Collect unreacted this compound powder, contaminated weighing paper, and other solid materials in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect unused stock solutions and reaction mixtures containing this compound in a separate, labeled hazardous waste container for organic waste.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be placed in the solid hazardous waste container.
Disposal Procedure:
All waste containing this compound must be disposed of as chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
